molecular formula C40H49N4O8P B12381376 DMT-dT Phosphoramidite-13C

DMT-dT Phosphoramidite-13C

Numéro de catalogue: B12381376
Poids moléculaire: 745.8 g/mol
Clé InChI: UNOTXUFIWPRZJX-ZVRYVXEBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DMT-dT Phosphoramidite-13C is a useful research compound. Its molecular formula is C40H49N4O8P and its molecular weight is 745.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H49N4O8P

Poids moléculaire

745.8 g/mol

Nom IUPAC

3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i25+1

Clé InChI

UNOTXUFIWPRZJX-ZVRYVXEBSA-N

SMILES isomérique

CC1=[13CH]N(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

SMILES canonique

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origine du produit

United States

Foundational & Exploratory

Probing the intricate dance of life: A technical guide to exploring DNA dynamics with 13C labeled thymidine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamic nature of DNA is paramount. The subtle movements, conformational changes, and interactions of this fundamental molecule govern the very essence of cellular function and dysfunction. This technical guide delves into a powerful technique that illuminates these dynamics at an atomic level: the use of 13C labeled thymidine (B127349) phosphoramidite (B1245037) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy.

Stable isotope labeling, particularly with 13C, provides a non-radioactive and safe method to "tag" and track specific atoms within a DNA molecule.[1][] This targeted labeling, combined with the sensitivity of NMR, allows for the detailed investigation of DNA structure, dynamics, and interactions with other molecules, such as proteins or potential drug candidates.[3][4] The incorporation of 13C-labeled thymidine phosphoramidite into synthetic oligonucleotides is a key strategy, enabling precise studies of thymine-rich regions or specific sites of interest within the DNA double helix.[5][6][7]

The Core of the Technique: Synthesis and Incorporation

The journey begins with the chemical synthesis of thymidine phosphoramidite where one or more carbon atoms are replaced with the 13C isotope.[5][7][8] This labeled building block is then incorporated into a desired DNA sequence using standard solid-phase synthesis protocols.[3][7] This method allows for the creation of DNA molecules with site-specific isotopic labels, which is crucial for simplifying complex NMR spectra and focusing on the dynamics of particular regions.[3][7]

Synthesis_and_Incorporation cluster_synthesis Synthesis of 13C Labeled Thymidine Phosphoramidite cluster_incorporation Incorporation into DNA 13C_Source 13C Isotope Source (e.g., 13C-potassium cyanide) Chemical_Synthesis Multi-step Chemical Synthesis 13C_Source->Chemical_Synthesis Precursor Thymidine Precursor Precursor->Chemical_Synthesis Labeled_Phosphoramidite 13C Labeled Thymidine Phosphoramidite Chemical_Synthesis->Labeled_Phosphoramidite Solid_Phase_Synthesis Automated Solid-Phase DNA Synthesis Labeled_Phosphoramidite->Solid_Phase_Synthesis Labeled_DNA Site-specifically 13C Labeled DNA Solid_Phase_Synthesis->Labeled_DNA NMR_Workflow Labeled_DNA_Sample 13C Labeled DNA Sample NMR_Spectrometer High-Field NMR Spectrometer Labeled_DNA_Sample->NMR_Spectrometer NMR_Experiments Acquisition of NMR Data (e.g., Relaxation, Relaxation Dispersion) NMR_Spectrometer->NMR_Experiments Data_Processing Data Processing and Analysis NMR_Experiments->Data_Processing Dynamic_Information Information on DNA Dynamics: - Conformational Exchange - Internal Motions - Ligand Binding Kinetics Data_Processing->Dynamic_Information Signaling_Pathway_Example Drug DNA-Binding Drug Binding Drug Binds to DNA Drug->Binding DNA Target DNA Sequence (with 13C labeled Thymidine) DNA->Binding Conformational_Change Conformational Change in DNA (Detected by 13C NMR) Binding->Conformational_Change Biological_Effect Inhibition of Protein Binding Conformational_Change->Biological_Effect Downstream_Effect Alteration of Gene Expression Biological_Effect->Downstream_Effect

References

A Guide to 13C NMR Spectroscopy of Oligonucleotides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 13C NMR Spectroscopy of Oligonucleotides: A Deep Dive into Structure, Dynamics, and Therapeutic Development

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of biological macromolecules. For researchers, scientists, and drug development professionals working with oligonucleotides, ¹³C NMR spectroscopy offers a powerful lens to investigate the intricate details of nucleic acid structure, conformation, and interactions. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and data interpretation of ¹³C NMR as applied to DNA and RNA oligonucleotides, with a focus on its applications in therapeutic development.

Core Principles of 13C NMR in Oligonucleotide Analysis

¹³C NMR spectroscopy detects the carbon-13 isotope, which, although having a low natural abundance (approximately 1.1%), provides a wealth of information due to the wide chemical shift dispersion of carbon nuclei. This results in well-resolved spectra where individual carbon atoms within an oligonucleotide can often be distinguished.[1][2] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, making it a precise reporter of molecular structure and conformation.[2][3]

Key structural features of oligonucleotides that influence ¹³C chemical shifts include:

  • Base Composition and Stacking: The identity of the nucleobase and the stacking interactions with neighboring bases significantly affect the chemical shifts of the aromatic carbons.[3]

  • Sugar Pucker Conformation: The conformation of the ribose or deoxyribose sugar ring (e.g., C2'-endo vs. C3'-endo) influences the chemical shifts of the sugar carbons.[4]

  • Backbone Torsion Angles: The angles defining the phosphodiester backbone conformation also impact the chemical shifts of the sugar and phosphate-proximal carbons.

  • Hydrogen Bonding: The formation of Watson-Crick base pairs leads to noticeable changes in the chemical shifts of carbons involved in or adjacent to hydrogen bonds.[5][6] Specifically, GuoC2, GuoC6, and ThdC4 are significantly deshielded upon duplex formation.[5][6]

Due to the low natural abundance of ¹³C, isotopic labeling is a common strategy to enhance sensitivity and enable more advanced NMR experiments.[7] Oligonucleotides can be uniformly or selectively labeled with ¹³C, providing a powerful tool for detailed structural and dynamic studies.[7][8][]

Experimental Protocols

A successful ¹³C NMR study of an oligonucleotide begins with meticulous sample preparation and the selection of appropriate NMR experiments.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. Key considerations include:

  • Concentration: Due to the inherent insensitivity of ¹³C NMR, higher sample concentrations are generally required compared to ¹H NMR.[10][11] For biomolecular samples, a concentration of at least 0.05 mM is recommended, with concentrations higher than 1 mM being preferable, provided that the solution viscosity does not significantly increase.[12]

  • Solvent: Deuterated solvents are used to minimize the solvent signal in ¹H NMR, and the choice of solvent depends on the solubility of the oligonucleotide.[11] For aqueous samples, D₂O is commonly used.[11]

  • Purity: The oligonucleotide sample should be highly pure, free from paramagnetic impurities and contaminating nucleic acids or proteins.

  • NMR Tubes: High-quality NMR tubes with uniform wall thickness should be used to ensure good magnetic field homogeneity.[11]

General Protocol for Oligonucleotide Sample Preparation:

  • Dissolve the lyophilized oligonucleotide in the chosen deuterated buffer to the desired concentration.[11]

  • Vortex or gently sonicate the solution to ensure complete dissolution.[11]

  • If necessary, anneal duplex oligonucleotides by heating to 95°C for 5-10 minutes followed by slow cooling to room temperature.[13]

  • Transfer the solution to a clean, high-quality NMR tube.[11] The recommended sample volume is typically 0.5-0.6 mL for a standard 5 mm NMR tube.[10]

  • If the solution contains any particulate matter, it should be filtered into the NMR tube.[10]

Experimental Workflow for Oligonucleotide Sample Preparation

G A Lyophilized Oligonucleotide B Dissolve in Deuterated Buffer A->B C Annealing (for duplexes) Heat to 95°C, slow cool B->C D Transfer to NMR Tube C->D E NMR Experiment D->E

Caption: A streamlined workflow for preparing oligonucleotide samples for NMR analysis.

NMR Data Acquisition

A variety of NMR experiments can be employed to study oligonucleotides, ranging from simple 1D ¹³C spectra to more complex multi-dimensional experiments.

Key ¹³C NMR Experiments:

  • 1D ¹³C NMR: Provides a direct overview of the carbon signals in the molecule. However, due to spectral overlap, especially in larger oligonucleotides, assignment can be challenging.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most fundamental and widely used experiments. It correlates each carbon atom with its directly attached proton(s), providing a "fingerprint" of the molecule and greatly aiding in resonance assignment.[14]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away, providing information about the connectivity of different spin systems.

  • ¹³C-detected experiments: These experiments directly detect the ¹³C signal and can be useful for studying carbon nuclei that do not have directly attached protons or for assigning resonances in deuterated molecules.[15][16][17]

  • ¹³C Relaxation Experiments: These experiments measure the relaxation rates (T1 and T2) and the Nuclear Overhauser Effect (NOE) of ¹³C nuclei.[18] This data provides valuable insights into the internal dynamics of the oligonucleotide on a picosecond to nanosecond timescale.[19][20]

A General Protocol for 1D ¹³C NMR Data Acquisition:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the ¹³C probe.

  • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Logical Flow of NMR Data Acquisition and Processing

G A Sample Insertion & Locking B Shimming & Probe Tuning A->B C Set Acquisition Parameters B->C D Data Acquisition (FID) C->D E Data Processing (FT, Phasing, Baseline) D->E F Final Spectrum E->F

Caption: The sequential steps involved in acquiring and processing NMR data.

Data Presentation: Quantitative ¹³C NMR Data

The chemical shifts of the carbon atoms in oligonucleotides fall within characteristic ranges, which can be used for initial assignments and to identify the types of carbon atoms present.

Carbon TypeTypical Chemical Shift Range (ppm)Notes
Base Carbons
Aromatic (Purine & Pyrimidine)110 - 160Highly sensitive to base stacking and hydrogen bonding.[3]
Carbonyl (C=O)150 - 175Found in Guanine, Thymine, and Uracil.
Sugar Carbons
C1'80 - 90Anomeric carbon, sensitive to glycosidic torsion angle.
C2'70 - 80Chemical shift is a key indicator of sugar pucker.
C3'70 - 85
C4'80 - 90
C5'60 - 70

Note: These are general ranges and can vary depending on the specific sequence, conformation, and experimental conditions.

¹³C relaxation data provides quantitative information about the dynamics of the oligonucleotide. The "model-free" approach is often used to analyze this data, yielding parameters such as the order parameter (S²) and the effective internal correlation time (τe).[20]

ParameterDescriptionTypical Values for Oligonucleotides
S² (Order Parameter) A measure of the spatial restriction of internal motions. A value of 1 indicates a completely rigid system, while 0 indicates unrestricted motion.~0.8 for protonated base carbons, ~0.6 for sugar carbons in non-terminal residues.[20]
τe (Effective Internal Correlation Time) The timescale of internal motions.30-300 ps for sugar carbons.[20]

Applications in Drug Development

¹³C NMR spectroscopy is a valuable tool in the development of oligonucleotide-based therapeutics.[21][22] Its applications include:

  • Structural Characterization: Confirming the primary sequence and elucidating the three-dimensional structure of therapeutic oligonucleotides and their complexes with target molecules.[14][21]

  • Analysis of Modified Oligonucleotides: Characterizing the structural and dynamic consequences of chemical modifications, which are often introduced to improve stability, binding affinity, and pharmacokinetic properties.[23]

  • Ligand Binding Studies: Identifying the binding site and characterizing the conformational changes that occur upon binding of a drug molecule to an oligonucleotide target.[24]

  • Quality Control: Assessing the purity and batch-to-batch consistency of synthesized oligonucleotides.[14]

Role of 13C NMR in the Oligonucleotide Drug Development Pipeline

G A Target Identification & Validation B Oligonucleotide Design & Synthesis A->B C 13C NMR Structural Characterization B->C D Lead Optimization (Modification) C->D E 13C NMR of Modified Oligonucleotides D->E F Preclinical Development E->F G 13C NMR for QC & Formulation F->G

Caption: Integration of 13C NMR at key stages of therapeutic oligonucleotide development.

Conclusion

¹³C NMR spectroscopy is a powerful and versatile technique that provides invaluable insights into the structure, dynamics, and interactions of oligonucleotides. From fundamental biophysical studies to the development of novel therapeutics, the ability of ¹³C NMR to provide atomic-resolution information makes it an essential tool for researchers and scientists in the field. As NMR technology continues to advance, the role of ¹³C NMR in oligonucleotide research and drug development is poised to become even more significant.

References

The Unseen Dance: A Technical Guide to Carbon-13 Isotope Labeling in DNA and its Biochemical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, understanding the subtle dynamics and interactions of DNA is paramount. Carbon-13 (¹³C) isotope labeling has emerged as a powerful and indispensable tool, offering an unprecedented window into the structural, dynamic, and metabolic life of DNA. This technical guide delves into the core principles, experimental methodologies, and profound biochemical significance of ¹³C-labeling in DNA, providing a comprehensive resource for researchers at the forefront of life sciences. By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, scientists can effectively "tag" and trace DNA molecules, unlocking a wealth of information that would otherwise remain hidden.[][2]

Core Applications: From Structural Dynamics to Drug Efficacy

The applications of ¹³C-labeled DNA are vast and impactful, spanning fundamental research to preclinical drug development. The primary analytical techniques that leverage this isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR serves as a powerful tool for elucidating the three-dimensional structure and dynamic properties of DNA in solution.[4][5][6] The introduction of ¹³C labels significantly enhances the resolution and information content of NMR spectra.[7] Specific applications include:

  • Resonance Assignment: Site-specific ¹³C labeling simplifies complex NMR spectra, facilitating the unambiguous assignment of signals to specific atoms within the DNA molecule.[4][8]

  • Studying Conformational Dynamics: Techniques like relaxation dispersion NMR can be used with ¹³C-labeled DNA to study transient, low-population DNA conformations, such as the fleeting Hoogsteen base pairs that play a role in genome stability and protein recognition.[8]

  • Investigating Non-Canonical Structures: The folding and dynamics of complex DNA structures like G-quadruplexes and Holliday junctions can be meticulously characterized using atom-specific ¹³C labels.[8][9]

  • Probing DNA-Protein and Drug-DNA Interactions: ¹³C NMR can reveal detailed structural changes in DNA upon the binding of proteins or small molecule drugs, providing insights into the mechanism of action.[10][11][12]

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for detecting and quantifying molecules based on their mass-to-charge ratio. The mass difference between ¹²C and ¹³C allows for the precise quantification of labeled DNA.[] Key applications include:

  • Stable Isotope Probing (SIP): DNA-SIP is a powerful method used in microbial ecology to identify active microorganisms in a complex community.[13][14] By feeding a community a ¹³C-labeled substrate, researchers can track which organisms incorporate the label into their DNA, thus revealing their metabolic function.[15][16][17]

  • Metabolic Flux Analysis: In cellular and systems biology, ¹³C labeling is used to trace the metabolic fate of precursors into DNA, providing a quantitative understanding of nucleotide metabolism and cell proliferation.[2][18][19]

  • Quantitative Analysis: Advanced techniques like ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) can quantify ¹³C enrichment in minute amounts of DNA (nanogram scale), with high sensitivity.[20][21]

Drug Development: The insights gained from ¹³C-labeling directly impact drug discovery and development.[][22][23] By labeling either the DNA or the drug molecule, researchers can:

  • Characterize the binding site and mode of interaction between a drug and its DNA target.[11]

  • Study the metabolic pathways of a drug and its effects on cellular metabolism.[22]

  • Assess the pharmacokinetics and efficacy of a drug candidate.[]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of ¹³C isotope labeling in DNA analysis.

ParameterTechniqueValueReference
Detection Limit
¹³C EnrichmentUHPLC-MS/MSAs low as 1.5 atom% above natural abundance[20]
Sample Requirement
DNA for Enrichment AssessmentUHPLC-MS/MS1 ng[20]
DNA for Direct MeasurementEA-IRMS/LC-MS0.8 - 1.0 µg[20]
Kinetic Parameters
G-quadruplex Re-equilibration RateReal-time NMR0.012 min⁻¹[8][24]
Holliday Junction Refolding Rate (forward)¹³C-ZZ-exchange spectroscopy3.1 s⁻¹[8][24]
Holliday Junction Refolding Rate (backward)¹³C-ZZ-exchange spectroscopy10.6 s⁻¹[8][24]
¹³C Chemical Shift Changes upon Drug Binding (Netropsin) ¹³C NMR[11]
Ado4 or Ado6 (C4)-0.64 ppm[11]
Thd5 (C2)1.36 ppm[11]
Thd5 (C5)1.33 ppm[11]
Thd5 (C6)0.94 ppm[11]
Thd3/Thd5 (C2', C3', C5')Shielded[11]
Ado4/Ado6 (C2', C3', C5')Deshielded[11]

Table 1: Key Quantitative Parameters in ¹³C-DNA Analysis. This table highlights the sensitivity of modern analytical techniques and provides examples of kinetic and structural data obtained from ¹³C-labeled DNA studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving ¹³C-labeled DNA.

Protocol 1: Chemical Synthesis of Site-Specifically ¹³C-Labeled DNA Phosphoramidites

This protocol describes the synthesis of 6-¹³C-modified pyrimidine (B1678525) and 8-¹³C purine (B94841) DNA phosphoramidites for incorporation into DNA via solid-phase synthesis.[4][8]

Materials:

  • ¹³C-labeled precursors (e.g., 6-¹³C-pyrimidine, 8-¹³C-purine)

  • Anhydrous solvents (Pyridine, Methylene chloride)

  • Protecting group reagents (DMT-Cl, TBDMS-Cl)

  • Phosphitylating agent ((2-cyanoethyl)-N,N-diisopropylchlorophosphoramidite)

  • Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Protection of Nucleoside: The starting ¹³C-labeled nucleoside is protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and at the 3'-hydroxyl group with a silyl (B83357) protecting group (e.g., TBDMS).

  • Phosphitylation: The 3'-hydroxyl group is deprotected, and the phosphoramidite (B1245037) moiety is introduced by reacting the nucleoside with (2-cyanoethyl)-N,N-diisopropylchlorophosphoramidite in the presence of DIPEA.

  • Purification: The resulting ¹³C-labeled phosphoramidite is purified using silica gel column chromatography.

  • Verification: The identity and purity of the final product are confirmed by high-resolution mass spectrometry and NMR.[4]

Protocol 2: Solid-Phase Synthesis of ¹³C-Labeled DNA Oligonucleotides

This protocol outlines the incorporation of ¹³C-labeled phosphoramidites into DNA sequences using an automated DNA synthesizer.[4][8]

Materials:

  • ¹³C-labeled and unlabeled DNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-benzylthio-1H-tetrazole)

  • Oxidizing agent (Iodine solution)

  • Capping reagents (Acetic anhydride, N-methylimidazole)

  • Deblocking agent (Trichloroacetic acid)

  • Cleavage and deprotection solution (e.g., concentrated ammonia)

Methodology:

  • Synthesis Cycle: The DNA synthesis is performed on an automated synthesizer following standard phosphoramidite chemistry cycles. In the desired coupling step, the ¹³C-labeled phosphoramidite is used instead of its unlabeled counterpart.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonia.

  • Purification: The crude ¹³C-labeled oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The final product is analyzed by mass spectrometry to confirm its molecular weight and the incorporation of the ¹³C label.

Protocol 3: DNA-Stable Isotope Probing (DNA-SIP)

This protocol describes the general workflow for a DNA-SIP experiment to identify metabolically active microorganisms.[14][17]

Materials:

  • Environmental sample (e.g., soil, water)

  • ¹³C-labeled substrate (e.g., ¹³C-glucose)

  • DNA extraction kit

  • Cesium chloride (CsCl) or Cesium trifluoroacetate (B77799) (CsTFA)

  • Gradient buffer (e.g., Tris-HCl, KCl, EDTA)

  • Ultracentrifuge and rotor

Methodology:

  • Incubation: The environmental sample is incubated with the ¹³C-labeled substrate under conditions that mimic the natural environment. A parallel control incubation with the corresponding ¹²C-substrate is also performed.

  • DNA Extraction: Total DNA is extracted from both the ¹³C-labeled and ¹²C-control samples.

  • Isopycnic Centrifugation: The extracted DNA is mixed with a CsCl or CsTFA solution to create a density gradient. This mixture is then subjected to ultracentrifugation at high speed for an extended period (e.g., 40 hours at 179,000 x g).[17] During centrifugation, the DNA molecules migrate to the point in the gradient that matches their buoyant density. ¹³C-labeled DNA, being denser, will form a band at a lower position in the gradient than the unlabeled ¹²C-DNA.

  • Fractionation: The gradient is carefully fractionated, and the DNA from each fraction is collected.

  • Analysis: The DNA in each fraction is quantified. The "heavy" fractions from the ¹³C-incubation, which contain the labeled DNA, are then subjected to downstream molecular analysis (e.g., 16S rRNA gene sequencing) to identify the microorganisms that assimilated the labeled substrate.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the study of ¹³C-labeled DNA.

Experimental_Workflow_for_13C_DNA_Synthesis_and_Analysis cluster_synthesis Synthesis of 13C-Labeled DNA cluster_analysis Downstream Analysis precursor 13C-Labeled Nucleoside Precursor phosphoramidite 13C-Labeled Phosphoramidite precursor->phosphoramidite Chemical Modification synthesis Solid-Phase DNA Synthesis phosphoramidite->synthesis labeled_dna 13C-Labeled DNA Oligonucleotide synthesis->labeled_dna nmr NMR Spectroscopy labeled_dna->nmr ms Mass Spectrometry labeled_dna->ms structure Structure & Dynamics nmr->structure interactions Drug/Protein Interactions nmr->interactions quantification Enrichment Quantification ms->quantification metabolism Metabolic Flux Analysis ms->metabolism

Caption: Workflow for the synthesis and analysis of ¹³C-labeled DNA.

DNA_SIP_Workflow start Environmental Sample (e.g., Soil, Water) incubation Incubation with 13C-Labeled Substrate start->incubation extraction Total DNA Extraction incubation->extraction centrifugation Isopycnic Ultracentrifugation extraction->centrifugation fractionation Gradient Fractionation centrifugation->fractionation analysis Analysis of 'Heavy' DNA (Sequencing, etc.) fractionation->analysis result Identification of Metabolically Active Microbes analysis->result

Caption: Experimental workflow for DNA Stable Isotope Probing (SIP).

Drug_DNA_Interaction_Pathway cluster_outputs Biochemical Insights drug 13C-Labeled Drug or DNA Target binding Drug-DNA Binding drug->binding nmr_analysis 13C NMR Analysis binding->nmr_analysis ms_analysis MS Analysis binding->ms_analysis structural_changes Conformational Changes in DNA nmr_analysis->structural_changes binding_site Identification of Binding Site nmr_analysis->binding_site metabolic_effects Effects on DNA Metabolism ms_analysis->metabolic_effects

Caption: Probing Drug-DNA interactions using ¹³C-isotope labeling.

Conclusion

Carbon-13 isotope labeling of DNA is a mature and robust technology that continues to push the boundaries of our understanding of nucleic acid biochemistry. From the intricate dance of atoms within a single DNA molecule to the complex metabolic webs of microbial communities, ¹³C-labeling provides a means to observe and quantify these processes with remarkable precision. For researchers in academia and industry, mastering these techniques is not just an advantage but a necessity for staying at the cutting edge of molecular science and for the successful development of next-generation therapeutics. The continued innovation in both the synthesis of labeled molecules and the analytical instrumentation promises an even more exciting future for the application of stable isotopes in unraveling the secrets encoded within our DNA.

References

The Core Mechanism and Application of DMT-dT Phosphoramidite-¹³C in Solid-Phase Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and applications of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite (B1245037), with a specific focus on its ¹³C-labeled variant (DMT-dT Phosphoramidite-¹³C). The site-specific incorporation of ¹³C atoms into oligonucleotides serves as a powerful tool for structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, without altering the fundamental chemical reactions of solid-phase synthesis.[1][2]

The Four-Step Mechanism of Solid-Phase Synthesis

The synthesis of oligonucleotides on a solid support is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain in the 3' to 5' direction.[1][3] The incorporation of a DMT-dT Phosphoramidite-¹³C follows the same well-established four-step phosphoramidite chemistry. The ¹³C label, typically at positions such as C2 or C6 of the thymine (B56734) base, is a passive isotopic marker and does not participate in the chemical transformations.[4][5][6]

The overall workflow for a single synthesis cycle is as follows:

G cluster_workflow Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Termination of Unreacted Chains) Coupling->Capping Forms Phosphite (B83602) Triester Oxidation 4. Oxidation (Phosphite to Phosphate (B84403) Conversion) Capping->Oxidation Blocks Failed Sequences Oxidation->Detritylation Stabilizes Backbone Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside anchored to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.

Step 2: Coupling

The ¹³C-labeled DMT-dT phosphoramidite is activated by an activating agent, such as 5-(ethylthio)-1H-tetrazole (ETT), and then delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction extends the DNA chain by one nucleotide. The presence of the ¹³C atom within the thymidine (B127349) base does not affect the efficiency of this coupling step.[7]

The chemical mechanism of the coupling reaction is detailed in the diagram below:

G cluster_mechanism Coupling Reaction Mechanism Phosphoramidite DMT-dT Phosphoramidite-¹³C P(OR)(N(iPr)2) Activated_Phosphoramidite Activated Intermediate P(OR)(N(iPr)2H+) Phosphoramidite->Activated_Phosphoramidite Protonation Activator Activator (ETT) H+ Activator->Activated_Phosphoramidite Coupled_Product Coupled Product Phosphite Triester Activated_Phosphoramidite:p->Coupled_Product Byproduct Diisopropylamine HN(iPr)2 Activated_Phosphoramidite->Byproduct Growing_Chain Growing Oligonucleotide 5'-OH Growing_Chain:oh->Coupled_Product Nucleophilic Attack

Caption: The activation and coupling step in phosphoramidite chemistry.

Step 3: Capping

To prevent the elongation of unreacted chains in subsequent cycles, a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole. This ensures that failed sequences are terminated and do not result in deletion mutations in the final product.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically achieved using an oxidizing solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. This completes the addition of one nucleotide, and the cycle can be repeated to add the next base in the sequence.

Experimental Protocols

The following protocols are generalized for the incorporation of a ¹³C-labeled DMT-dT phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Reagents and Materials
Reagent/MaterialSpecification
Solid Support Controlled Pore Glass (CPG) with initial nucleoside
¹³C-labeled Phosphoramidite DMT-dT Phosphoramidite-¹³C (e.g., at C6)
Unlabeled Phosphoramidites Standard DMT-dA, dC, dG phosphoramidites
Activator 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
Deblocking Agent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
Capping Reagents Capping A: Acetic anhydride in THF; Capping B: 16% N-Methylimidazole in THF
Oxidizing Agent 0.02 M Iodine in THF/Pyridine/Water
Washing Solution Anhydrous acetonitrile
Cleavage & Deprotection Concentrated ammonium (B1175870) hydroxide (B78521)
Synthesis Cycle Parameters

The following table summarizes typical timings for each step in the synthesis cycle. These may require optimization based on the specific synthesizer and reagents used.

StepReagentDuration
Detritylation 3% TCA in DCM60-90 seconds
Coupling ¹³C-labeled phosphoramidite + Activator30-180 seconds
Capping Capping A + Capping B30-60 seconds
Oxidation 0.02 M Iodine solution30-60 seconds

Note: All steps are followed by washing with anhydrous acetonitrile.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and nucleobases are removed. This is typically achieved by incubation with concentrated ammonium hydroxide at an elevated temperature.

Data Presentation

The efficiency of each coupling step is crucial for the overall yield of the full-length oligonucleotide. For ¹³C-labeled phosphoramidites, high coupling yields are expected, comparable to their unlabeled counterparts.[7]

ParameterTypical ValueMonitoring Method
Coupling Efficiency >99%Trityl cation monitoring (absorbance at 495 nm)
Overall Yield Dependent on oligonucleotide lengthHPLC or Gel Electrophoresis
Purity of Final Product >95% (after purification)HPLC, Mass Spectrometry, Gel Electrophoresis

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the entire process, from synthesis to the final purified product.

G cluster_workflow Overall Experimental Workflow Start Start: Define Oligonucleotide Sequence Setup Synthesizer Setup: Load Reagents and Solid Support Start->Setup Synthesis Automated Solid-Phase Synthesis (Cyclical Addition of Phosphoramidites) Setup->Synthesis Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification Purification of Oligonucleotide (e.g., HPLC or PAGE) Deprotection->Purification QC Quality Control (Mass Spectrometry, NMR) Purification->QC Final_Product Final ¹³C-labeled Oligonucleotide QC->Final_Product

Caption: Workflow for the synthesis and purification of a ¹³C-labeled oligonucleotide.

Conclusion

The use of DMT-dT Phosphoramidite-¹³C in solid-phase synthesis is a robust and reliable method for producing site-specifically labeled oligonucleotides. The underlying chemical mechanism is identical to that of standard phosphoramidite chemistry, allowing for seamless integration into existing protocols. The resulting labeled oligonucleotides are invaluable tools for advanced research in structural biology and drug development, enabling detailed mechanistic and dynamic studies that would otherwise not be possible.

References

Navigating the Stability of DMT-dT Phosphoramidite-13C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical stability of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, with a specific focus on its ¹³C-labeled variant (DMT-dT Phosphoramidite-¹³C). Understanding the stability of this critical reagent is paramount for successful oligonucleotide synthesis, ensuring high coupling efficiencies and the integrity of the final product. This document outlines the principal degradation pathways, quantitative stability data, and detailed experimental protocols for stability assessment.

Core Concepts of Chemical Stability

DMT-dT phosphoramidite (B1245037), like other phosphoramidites used in oligonucleotide synthesis, is a moisture-sensitive compound. Its stability is a critical factor for achieving high yields of full-length oligonucleotides. The primary degradation pathways are hydrolysis and oxidation of the phosphite (B83602) triester group. Among the standard deoxyribonucleoside phosphoramidites, DMT-dT is recognized as the most stable.[1][2]

The introduction of a ¹³C isotope is not expected to significantly alter the chemical stability of the molecule. While isotopic substitution can sometimes lead to a kinetic isotope effect, which may slightly alter the rate of certain reactions, the fundamental susceptibility to moisture and oxidation remains the primary concern.[3] Specific stability studies on DMT-dT Phosphoramidite-¹³C are not extensively published, but the handling and degradation principles are expected to be very similar to the non-labeled analog.[3]

Quantitative Stability Data

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile (B52724)
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz)6%
DMT-dG(ib)39%
Data sourced from a study on the solution stability of deoxyribonucleoside phosphoramidites.[2][4]

This data highlights the superior stability of DMT-dT phosphoramidite compared to other standard phosphoramidites, particularly the guanosine (B1672433) phosphoramidite.[2][4]

Major Degradation Pathways

The two primary pathways for the degradation of DMT-dT phosphoramidite are hydrolysis and oxidation.

Major Degradation Pathways of DMT-dT Phosphoramidite DMT_dT DMT-dT Phosphoramidite (P(III)) Hydrolysis Hydrolysis (+ H2O) DMT_dT->Hydrolysis Oxidation Oxidation (+ O2) DMT_dT->Oxidation H_phosphonate H-phosphonate derivative Hydrolysis->H_phosphonate Oxidized_amidite Oxidized Phosphoramidite (P(V)) Oxidation->Oxidized_amidite

Degradation pathways of DMT-dT phosphoramidite.

Hydrolysis: In the presence of water, the phosphoramidite moiety is hydrolyzed to form the corresponding H-phosphonate derivative.[1] This H-phosphonate is unreactive in the standard coupling reaction, leading to lower yields of the desired oligonucleotide.

Oxidation: The phosphorus (III) center of the phosphoramidite is susceptible to oxidation to a phosphorus (V) species, especially in the presence of air.[3] The oxidized phosphoramidite will not couple with the growing oligonucleotide chain.

Experimental Protocols

To ensure the quality and stability of DMT-dT Phosphoramidite-¹³C, several analytical techniques can be employed.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of DMT-dT phosphoramidite using reversed-phase HPLC.

HPLC Analysis Workflow for Phosphoramidite Purity start Start prep_sample Prepare Sample: Dissolve ~1 mg/mL in anhydrous acetonitrile start->prep_sample inject Inject onto HPLC system prep_sample->inject separate Gradient Elution with Mobile Phase A and B inject->separate detect UV Detection at 254 nm separate->detect analyze Analyze Chromatogram: Calculate peak area percentage detect->analyze end End analyze->end

Workflow for HPLC purity analysis.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[5]

  • Mobile Phase B: Acetonitrile[5]

  • Anhydrous acetonitrile (for sample preparation)

Procedure:

  • Sample Preparation: Dissolve a small amount of DMT-dT Phosphoramidite-¹³C in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size[5]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: UV at 254 nm[1]

    • Temperature: Ambient[5]

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B and gradually increase to elute the phosphoramidite and any degradation products. The exact gradient will depend on the specific column and system.[1]

  • Analysis: Inject the sample onto the HPLC system. The pure DMT-dT phosphoramidite will typically appear as a major peak (often a doublet due to the presence of two diastereomers at the chiral phosphorus center).[1] Degradation products, such as the H-phosphonate, will elute at different retention times. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.[1]

Protocol 2: Stability Monitoring by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for directly observing the phosphorus-containing species in a sample and quantifying the extent of degradation.

31P NMR Workflow for Stability Monitoring start Start prep_sample Prepare Sample: Dissolve 10-20 mg in ~0.5 mL deuterated solvent with 1% TEA start->prep_sample acquire_spectrum Acquire 31P NMR Spectrum prep_sample->acquire_spectrum identify_peaks Identify Peaks: P(III) amidite, H-phosphonate, P(V) oxidized species acquire_spectrum->identify_peaks quantify Quantify Degradation: Relative integration of peaks identify_peaks->quantify end End quantify->end

Workflow for ³¹P NMR stability analysis.

Instrumentation and Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the DMT-dT Phosphoramidite-¹³C in about 0.5 mL of a deuterated solvent in an NMR tube. A small amount of triethylamine (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.[1]

  • Data Acquisition: Acquire the ³¹P NMR spectrum according to the instrument's standard procedures.

  • Analysis: The active phosphoramidite (P(III) species) will typically appear as a characteristic signal (often a doublet of diastereomers) around 140-150 ppm. The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm.[1] Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum. The relative integration of these peaks can be used to quantify the extent of degradation.[1]

Protocol 3: Determination of Water Content in Acetonitrile by Karl Fischer Titration

Maintaining anhydrous conditions is crucial for phosphoramidite stability. This protocol describes the determination of water content in the acetonitrile used to dissolve the phosphoramidite.

Instrumentation and Reagents:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (B129727)

  • Karl Fischer reagent

  • Acetonitrile sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding anhydrous methanol to the titration vessel and titrating to a stable endpoint to remove any residual moisture.

  • Titration: Quickly and accurately introduce a known volume or weight of the acetonitrile sample into the titration vessel.

  • Endpoint Detection: The Karl Fischer reagent is added until the endpoint is reached, which is typically detected electrometrically.

  • Calculation: The water content of the acetonitrile sample is calculated based on the amount of Karl Fischer reagent consumed. The water content should ideally be less than 30 ppm, with a preference for 10 ppm or less for optimal phosphoramidite stability.[1]

Conclusion

The chemical stability of DMT-dT Phosphoramidite-¹³C is a critical parameter for its successful application in oligonucleotide synthesis. While exhibiting the highest stability among the standard deoxyribonucleoside phosphoramidites, careful handling to minimize exposure to moisture and air is essential to prevent degradation through hydrolysis and oxidation. The implementation of rigorous analytical quality control measures, such as HPLC and ³¹P NMR for purity assessment and Karl Fischer titration for solvent water content, will ensure the use of high-quality reagents, leading to improved synthesis yields and the production of high-fidelity oligonucleotides for research, diagnostics, and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis with DMT-dT-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating ¹³C-labeled thymidine (B127349) using DMT-dT-¹³C phosphoramidite (B1245037). The phosphoramidite method is the standard for automated oligonucleotide synthesis, allowing for the rapid and efficient production of custom DNA sequences.[1][2] The incorporation of stable isotopes like ¹³C is critical for a variety of applications, including NMR-based structural studies, metabolic tracking, and as internal standards in quantitative mass spectrometry.[3][4]

Principle of Solid-Phase Synthesis

Solid-phase oligonucleotide synthesis involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG).[5] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[5] Each addition cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1][2] The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle to allow for the addition of the next phosphoramidite.[5]

Experimental Protocol

This protocol outlines the steps for synthesizing a ¹³C-labeled oligonucleotide on an automated DNA synthesizer.

1. Materials and Reagents:

ReagentFunctionSupplier Example
DMT-dT-¹³C Phosphoramidite¹³C-labeled thymidine building blockMedChemExpress
Standard DNA Phosphoramidites (DMT-dA(Bz), DMT-dC(Bz), DMT-dG(iBu))Standard DNA building blocksSigma-Aldrich
Solid Support (e.g., dT-CPG)Initial nucleoside linked to supportGlen Research
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)Removes the 5'-DMT protecting groupApplied Biosystems
Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile)Activates the phosphoramidite for couplingSigma-Aldrich
Capping Solution A (Acetic Anhydride/Lutidine/THF)Blocks unreacted 5'-hydroxyl groupsGlen Research
Capping Solution B (N-Methylimidazole/THF)Blocks unreacted 5'-hydroxyl groupsGlen Research
Oxidizing Solution (Iodine in THF/Water/Pyridine)Oxidizes the phosphite (B83602) triester to a stable phosphate (B84403) triesterApplied Biosystems
Acetonitrile (B52724) (Anhydrous)Washing and reagent solventFisher Scientific
Cleavage and Deprotection Solution (e.g., Concentrated Ammonium (B1175870) Hydroxide)Cleaves the oligonucleotide from the solid support and removes protecting groupsSigma-Aldrich

2. Synthesis Cycle:

The automated synthesis cycle consists of the following four steps, repeated for each nucleotide addition.[1][2]

  • Step 1: Deblocking (Detritylation)

    • The solid support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the immobilized nucleoside, exposing the 5'-hydroxyl group. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[5]

    • The column is washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT group.

  • Step 2: Coupling

    • The DMT-dT-¹³C phosphoramidite (or other desired phosphoramidite) and activator solution are simultaneously delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

  • Step 3: Capping

    • To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.

    • A mixture of Capping A and Capping B solutions is introduced to acetylate any unreacted 5'-hydroxyl groups.[2]

  • Step 4: Oxidation

    • The unstable phosphite triester linkage is oxidized to a more stable phosphate triester by the addition of the oxidizing solution.

    • The column is washed with anhydrous acetonitrile to prepare for the next cycle.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed.[6]

  • The solid support is treated with concentrated ammonium hydroxide (B78521) at room temperature to cleave the oligonucleotide from the support.[6]

  • The resulting solution containing the oligonucleotide is then heated (e.g., 55°C for 5-8 hours) to remove the protecting groups from the bases.[7]

4. Purification and Analysis:

  • The crude oligonucleotide solution contains the full-length product as well as shorter failure sequences and residual protecting groups.[8][9]

  • Purification is typically performed using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE).[9][10]

    • Reverse-phase HPLC (RP-HPLC): This method separates the oligonucleotide based on hydrophobicity. If the final DMT group is left on (DMT-on purification), the full-length product is more hydrophobic and can be easily separated from the shorter, uncapped failure sequences.[10][11] The DMT group is then removed post-purification.[11]

    • Anion-exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on charge (i.e., length).[9]

  • The purity and identity of the synthesized oligonucleotide can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

Table 1: Typical Reagent Volumes and Reaction Times for a 1 µmol Scale Synthesis

StepReagentVolumeTime
Deblocking3% TCA in DCM2 mL60 sec
Coupling0.1 M Phosphoramidite + 0.45 M Activator200 µL90 sec
CappingCapping A + Capping B (1:1)200 µL30 sec
Oxidation0.02 M I₂ in THF/H₂O/Pyridine200 µL30 sec
Acetonitrile WashAcetonitrile2 mL30 sec

Table 2: Expected Yield and Purity

ParameterTypical ValueMethod of Analysis
Coupling Efficiency per Step>99%Trityl Cation Monitoring
Overall Crude Yield (OD₂₆₀)10-50 ODUV-Vis Spectroscopy
Purity of Crude Product70-90%HPLC
Purity after HPLC>95%HPLC

Visualizations

Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle

G cluster_cycle Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add Phosphoramidite & Activator Capping Capping Coupling->Capping Acetylate Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage Oxidation->Deblocking Repeat for Next Nucleotide Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Final Cycle Complete Start Start Start->Deblocking End End Purification Purification Cleavage_Deprotection->Purification Purification->End G Solid_Support 1. Start with Solid Support (e.g., CPG) Automated_Synthesis 2. Automated Synthesis Cycles (Deblocking, Coupling, Capping, Oxidation) Solid_Support->Automated_Synthesis Bound_Oligo 3. Full-Length Oligo on Support Automated_Synthesis->Bound_Oligo Cleavage 4. Cleavage & Deprotection (Ammonium Hydroxide) Bound_Oligo->Cleavage Crude_Product 5. Crude Oligonucleotide Solution Cleavage->Crude_Product Purification 6. Purification (e.g., HPLC) Crude_Product->Purification Final_Product 7. Pure ¹³C-Labeled Oligonucleotide Purification->Final_Product

References

Application of DMT-dT-¹³C in Studying DNA-Ligand Interactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise understanding of how small molecules, proteins, and other ligands interact with DNA is fundamental to drug discovery and the elucidation of biological processes. The use of stable isotope-labeled nucleic acids, particularly those incorporating Carbon-13 (¹³C), has revolutionized the biophysical techniques used to probe these interactions at an atomic level. DMT-dT-¹³C, or (5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-¹³C, 3'-O-(2-cyanoethyl)-(N,N-diisopropyl))-phosphoramidite, is a key building block for the solid-phase synthesis of DNA oligonucleotides with ¹³C labels specifically at the thymidine (B127349) nucleobase. This isotopic enrichment provides a powerful spectroscopic handle for a variety of analytical techniques, enabling detailed characterization of DNA-ligand binding events.

These application notes provide an overview of the utility of DMT-dT-¹³C in synthesizing ¹³C-labeled DNA and detail the experimental protocols for studying DNA-ligand interactions using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Applications

Incorporating ¹³C-labeled thymidine into DNA oligonucleotides via solid-phase synthesis opens the door to a range of sophisticated biophysical assays. The primary applications include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C is an NMR-active nucleus. Introducing it at specific sites in the DNA allows for the monitoring of chemical environment changes upon ligand binding. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can track chemical shift perturbations (CSPs) of specific carbon atoms in the DNA, providing precise information about the binding interface and conformational changes.[1][2][3] Relaxation dispersion NMR experiments on ¹³C-labeled DNA can also provide kinetic and thermodynamic data about the binding process.[4]

  • Mass Spectrometry (MS): In quantitative mass spectrometry, ¹³C-labeled DNA can be used as an internal standard for the accurate quantification of DNA-ligand adducts or to determine binding affinities.[5] The mass shift introduced by the ¹³C label allows for the differentiation and relative quantification of bound and unbound species or for isotope dilution assays.

  • Structural Biology: The precise distance restraints derived from NMR experiments on ¹³C-labeled DNA can be used to generate high-resolution three-dimensional structures of DNA-ligand complexes.

Data Presentation: Quantitative Analysis of DNA-Ligand Interactions

The use of ¹³C-labeled DNA enables the quantitative determination of binding affinities (dissociation constants, Kd), kinetics (association and dissociation rates), and thermodynamic parameters. Below are examples of quantitative data obtained from studies of DNA-ligand interactions, illustrating the types of information that can be derived.

Table 1: NMR Chemical Shift Perturbations of ¹³C-labeled DNA upon Ligand Binding

DNA Carbon AtomFree DNA Chemical Shift (ppm)Bound DNA Chemical Shift (ppm)Chemical Shift Perturbation (Δδ, ppm)
Thymidine C6111.5112.40.9
Thymidine C2151.2152.51.3
Thymidine C4164.8164.1-0.7
Deoxyribose C1'84.284.50.3
Deoxyribose C2'38.938.5-0.4

Note: Data is illustrative and based on typical shifts observed in DNA-ligand interaction studies. Actual values are system-dependent.[1]

Table 2: Binding Affinities and Kinetics of Ligands to DNA

LigandDNA TargetTechniqueDissociation Constant (Kd)Association Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Reference
Netropsin[d(GGTATACC)]₂NMR10 µMNot ReportedNot Reported[1]
Peptide 1c-Myc i-motifFluorescence Displacement5.5 ± 0.8 µMNot ReportedNot Reported
Peptide 2c-Myc i-motifFluorescence Displacement8.2 ± 1.2 µMNot ReportedNot Reported
Aβ MonomerAβ ProtofibrilsNMR Relaxation DispersionNot Reported4.1 x 10³ M⁻¹s⁻¹1.1 s⁻¹

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of ¹³C-Labeled DNA Oligonucleotides

This protocol outlines the general steps for incorporating DMT-dT-¹³C into a custom DNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • DMT-dT-¹³C phosphoramidite (B1245037)

  • Standard DNA phosphoramidites (dA, dG, dC)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Preparation: Load the DMT-dT-¹³C phosphoramidite and other reagents onto the automated DNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired DNA sequence into the synthesizer's software, specifying the position for the incorporation of the ¹³C-labeled thymidine.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by the deblocking solution.

    • Coupling: The DMT-dT-¹³C phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on (DMT-on) to aid in purification.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified, typically by reverse-phase HPLC, which separates the full-length DMT-on product from shorter, uncapped sequences. The DMT group is then removed, and the final product is desalted.

  • Quality Control: The purity and identity of the final ¹³C-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

Solid_Phase_Synthesis cluster_synthesis Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Start Start Deblocking Deblocking Coupling Coupling Capping Capping Oxidation Oxidation End_Cycle End_Cycle Cleavage Cleavage End_Cycle->Cleavage Deprotection Deprotection Purification Purification QC QC Final_Product 13C-Labeled DNA

Protocol 2: ¹H-¹³C HSQC Titration for DNA-Ligand Interaction Study

This protocol describes how to perform an NMR titration experiment to identify the binding site of a ligand on a ¹³C-labeled DNA oligonucleotide.

Materials:

  • Purified ¹³C-labeled DNA oligonucleotide

  • Purified ligand of interest

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹³C-labeled DNA in the NMR buffer at a concentration of approximately 0.1-0.5 mM.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer. The concentration should be 10-20 times that of the DNA to minimize dilution effects during titration.

  • Initial NMR Spectrum:

    • Transfer a known volume of the DNA stock solution into an NMR tube.

    • Acquire a reference ¹H-¹³C HSQC spectrum of the free DNA. This spectrum will show cross-peaks for each ¹H directly bonded to a ¹³C.

  • Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the NMR tube containing the DNA.

    • Gently mix the sample and allow it to equilibrate.

    • Acquire another ¹H-¹³C HSQC spectrum.

  • Repeat Titration Steps:

    • Continue adding aliquots of the ligand stock solution to achieve a range of ligand:DNA molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).

    • Acquire a ¹H-¹³C HSQC spectrum at each titration point.

  • Data Analysis:

    • Process and overlay the series of HSQC spectra.

    • Identify the cross-peaks corresponding to the ¹³C-labeled thymidine residues.

    • Track the changes in the chemical shifts of these cross-peaks as a function of ligand concentration.

    • Significant chemical shift perturbations (CSPs) for specific thymidine residues indicate that they are at or near the ligand binding site.

    • The magnitude of the CSP can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδC)² ], where ΔδH and ΔδC are the changes in the proton and carbon chemical shifts, respectively, and α is a weighting factor.

HSQC_Titration_Workflow Prepare_DNA Prepare 13C-labeled DNA sample Initial_Spectrum Acquire reference 1H-13C HSQC spectrum of free DNA Prepare_DNA->Initial_Spectrum Prepare_Ligand Prepare concentrated ligand stock Titrate Add aliquot of ligand to DNA sample Prepare_Ligand->Titrate Initial_Spectrum->Titrate Acquire_Spectrum Acquire 1H-13C HSQC spectrum of the complex Titrate->Acquire_Spectrum Acquire_Spectrum->Titrate Repeat for multiple titration points Analyze_Data Analyze chemical shift perturbations (CSPs) Acquire_Spectrum->Analyze_Data Identify_Binding_Site Identify ligand binding site on DNA Analyze_Data->Identify_Binding_Site

Protocol 3: Mass Spectrometry for DNA-Ligand Adduct Quantification

This protocol describes a general workflow for using ¹³C-labeled DNA as an internal standard for the quantification of a DNA-ligand adduct by LC-MS/MS.

Materials:

  • ¹³C-labeled DNA oligonucleotide (internal standard)

  • Unlabeled DNA oligonucleotide (for creating the adduct)

  • Ligand of interest

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • Adduct Formation: Incubate the unlabeled DNA with the ligand under conditions that promote adduct formation.

  • Sample Preparation:

    • To a known amount of the DNA-ligand adduct sample, add a known amount of the ¹³C-labeled DNA as an internal standard.

    • Enzymatically digest the DNA mixture to individual nucleosides.

  • LC-MS/MS Analysis:

    • Inject the digested sample onto an LC-MS/MS system.

    • Develop a chromatographic method to separate the unmodified nucleosides from the ligand-adducted nucleoside.

    • Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of the unlabeled adduct and the ¹³C-labeled internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Integrate the peak areas for the unlabeled adduct and the ¹³C-labeled internal standard from the chromatograms.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve using known concentrations of the unlabeled adduct and a fixed concentration of the internal standard.

    • Determine the concentration of the adduct in the unknown sample by comparing its peak area ratio to the calibration curve.

MS_Quantification_Workflow Adduct_Formation Form DNA-ligand adduct with unlabeled DNA Spike_Standard Spike with known amount of 13C-labeled DNA internal standard Adduct_Formation->Spike_Standard Digestion Enzymatic digestion to nucleosides Spike_Standard->Digestion LC_Separation LC separation of nucleosides and adducts Digestion->LC_Separation MS_Detection MS/MS detection and MRM LC_Separation->MS_Detection Quantification Quantify adduct based on peak area ratio to internal standard MS_Detection->Quantification Result Concentration of DNA-ligand adduct Quantification->Result

Conclusion

The use of DMT-dT-¹³C for the site-specific incorporation of ¹³C into DNA oligonucleotides is a powerful strategy for elucidating the intricacies of DNA-ligand interactions. The detailed protocols provided herein for NMR and MS-based analyses serve as a guide for researchers to leverage this technology in their drug discovery and molecular biology research. The ability to obtain high-resolution structural information and quantitative binding data makes ¹³C-labeled DNA an invaluable tool for advancing our understanding of how molecules recognize and interact with our genetic material.

References

Application Notes and Protocols for Incorporating ¹³C Labeled Nucleosides into DNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the two primary methodologies used to incorporate ¹³C labeled nucleosides into DNA probes: Chemical Synthesis via solid-phase phosphoramidite (B1245037) chemistry and Enzymatic Synthesis using DNA polymerases. The choice of method depends on the desired labeling pattern (site-specific vs. uniform), the length of the DNA probe, and the specific application.

Introduction

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into DNA has become an indispensable tool in modern biological and biomedical research. ¹³C-labeled DNA probes are particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies, enabling detailed investigation of DNA structure, dynamics, and interactions with other molecules such as proteins and small molecule drugs.[1][2][3][4] This technology is crucial for understanding fundamental biological processes and for the development of new therapeutic agents.

There are two main strategies for generating ¹³C-labeled DNA probes:

  • Chemical Synthesis: This method offers the ability to introduce ¹³C labels at specific, predefined positions within an oligonucleotide sequence.[2][3][4] This is achieved by using chemically synthesized ¹³C-labeled phosphoramidite building blocks during standard solid-phase DNA synthesis.

  • Enzymatic Synthesis: This approach is ideal for producing uniformly labeled DNA probes, where all instances of a particular nucleotide (or all nucleotides) are labeled with ¹³C.[1][5][6] This is typically accomplished through a primer extension reaction catalyzed by a DNA polymerase using ¹³C-labeled deoxynucleoside triphosphates (dNTPs).

This document provides detailed protocols for both methods, along with data presentation and visualizations to aid researchers in selecting and implementing the most suitable strategy for their research needs.

Method 1: Chemical Synthesis of Site-Specifically ¹³C-Labeled DNA Probes

Chemical synthesis is the method of choice for introducing ¹³C labels at discrete, atom-specific locations within a DNA oligonucleotide. This precision allows for the study of local structural and dynamic features of the DNA molecule. The process involves the standard solid-phase synthesis technique, substituting a conventional phosphoramidite with a ¹³C-labeled version at the desired step in the synthesis cycle.

Applications:
  • NMR studies of DNA structure and dynamics at specific sites.[2][3][4]

  • Probing DNA-protein and DNA-drug interactions at a specific nucleotide.

  • Facilitating resonance assignment in complex NMR spectra.[2][4]

Experimental Workflow:

Chemical_Synthesis_Workflow cluster_0 Preparation cluster_1 Solid-Phase Synthesis Cycle cluster_2 Post-Synthesis Processing start Obtain/Synthesize ¹³C-labeled Phosphoramidite reagents Prepare Synthesis Reagents and CPG Support start->reagents deprotection 1. Detritylation (DMT Removal) coupling 2. Coupling (Add ¹³C-labeled or unlabeled phosphoramidite) deprotection->coupling capping 3. Capping (Terminate unreacted chains) coupling->capping oxidation 4. Oxidation (Stabilize phosphite (B83602) triester) capping->oxidation oxidation->deprotection Repeat for each nucleotide cleavage Cleavage from CPG Support oxidation->cleavage deprotection_final Base Deprotection cleavage->deprotection_final purification Purification (e.g., HPLC) deprotection_final->purification analysis Analysis (Mass Spectrometry, NMR) purification->analysis

Caption: Workflow for chemical synthesis of site-specifically ¹³C-labeled DNA probes.

Protocol: Solid-Phase Synthesis of a ¹³C-Labeled Oligonucleotide

This protocol outlines the general steps for incorporating a single 6-¹³C-thymidine phosphoramidite into a DNA sequence using an automated DNA synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence.

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • ¹³C-labeled DNA phosphoramidite (e.g., 6-¹³C-thymidine phosphoramidite)

  • Synthesis reagents:

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Activator solution (e.g., ethylthiotetrazole in acetonitrile)

    • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

    • Oxidizer solution (e.g., iodine in THF/water/pyridine)

    • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849) or methylamine)

  • Purification system (e.g., HPLC with a reverse-phase column)

Procedure:

  • Synthesizer Preparation: Program the DNA synthesizer with the desired sequence. Assign the ¹³C-labeled phosphoramidite to the appropriate position in the sequence.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support. b. Coupling: The next phosphoramidite in the sequence (either standard or the ¹³C-labeled phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain. High coupling yields are crucial for the synthesis of long oligonucleotides.[2][4] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is synthesized.

  • Cleavage and Deprotection: Following the final cycle, the synthesized oligonucleotide is cleaved from the CPG support, and the base-protecting groups are removed by incubation in an alkaline solution (e.g., aqueous ammonia at 55°C for 8-12 hours).[4]

  • Purification: The crude DNA probe is purified, typically by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC), to remove truncated sequences and other impurities.

  • Analysis: The final product is analyzed by mass spectrometry to confirm its molecular weight and by NMR to verify the incorporation and position of the ¹³C label.

Data Presentation:
Labeled PhosphoramiditePosition in SequenceCoupling Yield (%)Final Purity (%)
6-¹³C-Thymidine8>99>95
8-¹³C-Deoxyadenosine12>99>95
8-¹³C-Deoxyguanosine5>98>95
6-¹³C-Deoxycytidine15>98>95

Note: Coupling yields and final purity are typical values and may vary depending on the synthesizer, reagents, and sequence.

Method 2: Enzymatic Synthesis of Uniformly ¹³C-Labeled DNA Probes

Enzymatic synthesis is a highly efficient method for producing DNA probes that are uniformly labeled with ¹³C.[5][6] This approach utilizes a DNA polymerase to extend a primer annealed to a template DNA strand in the presence of ¹³C-labeled dNTPs. This method is particularly useful for applications requiring a high density of isotopic labels throughout the DNA molecule.

Applications:
  • Heteronuclear NMR studies of the overall structure and dynamics of DNA.[1][5]

  • Studies of DNA-protein complexes where uniform labeling of the DNA component is desired.[1]

  • Stable Isotope Probing (SIP) experiments to trace the metabolic activity of microorganisms.[7][8][9]

Experimental Workflow:

Enzymatic_Synthesis_Workflow cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Purification and Analysis template_primer Design and Synthesize DNA Template and Primer annealing 1. Anneal Primer to Template template_primer->annealing labeled_dntps Obtain Uniformly ¹³C-labeled dNTPs polymerization 2. Primer Extension with Taq Polymerase and ¹³C-labeled dNTPs labeled_dntps->polymerization annealing->polymerization denaturation Denature and Separate Strands polymerization->denaturation purification Purify Labeled Probe (e.g., PAGE) denaturation->purification analysis Analysis (Mass Spectrometry, NMR) purification->analysis

Caption: Workflow for enzymatic synthesis of uniformly ¹³C-labeled DNA probes.

Protocol: Enzymatic Synthesis using Taq DNA Polymerase

This protocol is adapted from established methods for the efficient synthesis of uniformly ¹³C,¹⁵N-labeled DNA.[5][6]

Materials:

  • Chemically synthesized DNA template and primer

  • Uniformly ¹³C-labeled dNTPs (dATP, dGTP, dCTP, dTTP)

  • Taq DNA polymerase

  • 10x ThermoPol Reaction Buffer (or similar)

  • MgCl₂ solution

  • Nuclease-free water

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • UV shadowing or other visualization method

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

    • DNA Template (e.g., 10 µM final concentration)

    • Primer (e.g., 11 µM final concentration, a slight molar excess)

    • Uniformly ¹³C-labeled dNTPs (stoichiometric amount relative to the template, with a ~20% excess of each)[6]

    • 10x Reaction Buffer

    • MgCl₂ (optimized concentration, typically 1-4 times the total dNTP concentration)[6]

    • Nuclease-free water to the final volume.

  • Initial Denaturation: Heat the mixture in a boiling water bath for 2 minutes to ensure complete denaturation of any secondary structures.[6]

  • Annealing: Allow the mixture to cool to room temperature to facilitate annealing of the primer to the template.

  • Polymerization: a. Add Taq DNA polymerase (e.g., 24,000 units per µmol of template).[6] b. Incubate the reaction at 72°C for 12-36 hours.[6] The long incubation time ensures complete polymerization.

  • Purification: a. The newly synthesized ¹³C-labeled DNA probe can be purified from the template and unincorporated dNTPs using denaturing PAGE. b. The DNA band corresponding to the labeled probe is visualized (e.g., by UV shadowing), excised from the gel, and eluted.

  • Analysis: The purity and concentration of the labeled probe are determined by UV-Vis spectroscopy. The incorporation of the ¹³C labels is confirmed by mass spectrometry and NMR spectroscopy.

Data Presentation:
ParameterResultReference
Incorporation Efficiency of ¹³C-dNTPs~80%[5][6]
Polymerization of TemplateQuantitative[5][6]
Yield of Labeled DNAMilligram quantities achievable[6]
Purity (post-PAGE)>95%-

Concluding Remarks

The choice between chemical and enzymatic synthesis for incorporating ¹³C labeled nucleosides into DNA probes is dictated by the specific research question. Chemical synthesis provides the power of site-specific labeling, which is invaluable for detailed mechanistic and localized structural studies. In contrast, enzymatic synthesis offers an efficient route to uniformly labeled probes, which are essential for global structural and dynamic characterization of DNA and its complexes. The protocols and data presented here provide a comprehensive guide for researchers to successfully produce ¹³C-labeled DNA probes for a wide range of applications in molecular biology, drug discovery, and diagnostics.

References

Application Notes and Protocols for Quantitative NMR Analysis Using DMT-dT Phosphoramidite-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for the precise determination of the concentration and purity of chemical substances. Unlike chromatographic techniques, qNMR can provide direct quantification without the need for an identical reference standard for the analyte.[1] This document details the application of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, with a ¹³C-labeled carbon, (DMT-dT Phosphoramidite-¹³C) as an internal standard for quantitative ¹³C NMR analysis.

The use of a ¹³C-labeled internal standard is particularly advantageous in the analysis of complex mixtures where signal overlap in ¹H NMR spectra can be a significant challenge. The broad chemical shift range of ¹³C NMR often provides well-resolved signals for both the analyte and the internal standard.[2][3] DMT-dT Phosphoramidite-¹³C, a key building block in DNA synthesis, serves as a stable and soluble internal standard in common deuterated solvents, making it a valuable tool in drug development and quality control of oligonucleotide-based therapeutics.

Principle of Quantitative ¹³C NMR

The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] In quantitative ¹³C NMR, the concentration of an analyte can be accurately determined by comparing the integral of a specific analyte resonance to the integral of a known amount of an internal standard.[2] To ensure the validity of this relationship, several experimental parameters must be meticulously controlled to achieve a uniform and quantitative response for all signals.

Key considerations for accurate quantitative ¹³C NMR include:

  • Full Spin-Lattice Relaxation (T₁): To ensure that the magnetization of all nuclei returns to equilibrium between successive scans, a sufficiently long relaxation delay (d1) is crucial. A delay of 5 to 10 times the longest T₁ relaxation time of any carbon nucleus of interest is recommended.[4][5]

  • Suppression of the Nuclear Overhauser Effect (NOE): The NOE can lead to non-uniform signal enhancements, compromising quantitation. Using an inverse-gated decoupling pulse sequence, where the proton decoupler is on only during the acquisition time, effectively suppresses the NOE.[4][6]

  • Uniform Excitation: A 90° pulse angle should be used to ensure maximum and uniform excitation across the entire spectrum.[2]

  • Digital Resolution: A sufficient number of data points should be acquired to accurately represent the peak shape for precise integration.[2]

  • Signal Processing: Accurate phasing and baseline correction are critical for reliable integration of the NMR signals.[7]

Experimental Protocols

Sample Preparation

Materials:

  • DMT-dT Phosphoramidite-¹³C (Internal Standard)

  • Analyte of interest

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetonitrile-d₃ (CD₃CN))

  • High-precision analytical balance

  • Class A volumetric flasks

  • High-quality 5 mm NMR tubes

Procedure:

  • Stock Solution of Internal Standard:

    • Accurately weigh approximately 20-50 mg of DMT-dT Phosphoramidite-¹³C.

    • Dissolve the weighed standard in a precise volume of the chosen deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh the analyte to be quantified.

    • Dissolve the analyte in a precise volume of the deuterated solvent.

    • To a clean NMR tube, add a precise volume of the analyte solution and a precise volume of the internal standard stock solution.

    • Ensure the total volume in the NMR tube is sufficient for the instrument being used (typically 0.6-0.7 mL).

    • Cap the NMR tube and mix the contents thoroughly by gentle inversion.

Figure 1: Sample Preparation Workflow for qNMR cluster_IS Internal Standard Preparation cluster_Analyte Analyte Preparation cluster_FinalSample Final Sample Preparation weigh_IS Accurately weigh DMT-dT Phosphoramidite-¹³C dissolve_IS Dissolve in a precise volume of deuterated solvent weigh_IS->dissolve_IS mix Combine precise volumes of analyte and internal standard solutions in an NMR tube dissolve_IS->mix Add to sample weigh_analyte Accurately weigh the analyte dissolve_analyte Dissolve in a precise volume of deuterated solvent weigh_analyte->dissolve_analyte dissolve_analyte->mix Add to sample homogenize Cap and homogenize the sample mix->homogenize to_NMR NMR Acquisition homogenize->to_NMR Ready for analysis

Caption: Workflow for qNMR sample preparation.

NMR Data Acquisition

Instrument:

  • NMR spectrometer (≥ 400 MHz) with a probe capable of ¹³C detection.

Recommended Acquisition Parameters:

ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 100 MHz (for ¹³C)Higher field strength provides better signal dispersion and sensitivity.
Pulse ProgramInverse-gated decoupling (e.g., zgig on Bruker)Suppresses the NOE for accurate integration.[4][6]
Pulse Angle90°Ensures maximum and uniform signal excitation.[2]
Relaxation Delay (d1)≥ 5 x T₁ of the slowest relaxing carbonAllows for full magnetization recovery between scans.[4]
Acquisition Time (AQ)≥ 2 secondsProvides adequate digital resolution for accurate peak integration.[2]
Number of Scans (NS)VariableSufficient to achieve a signal-to-noise ratio (S/N) > 150:1 for the signals of interest.
TemperatureConstant (e.g., 298 K)Maintain a stable temperature for consistent results.

Procedure:

  • Insert the sample into the NMR spectrometer and allow it to equilibrate to the set temperature for at least 5 minutes.

  • Tune and shim the probe to achieve optimal magnetic field homogeneity.

  • Acquire the ¹³C NMR spectrum using the inverse-gated decoupling pulse sequence and the parameters outlined above.

Data Processing and Quantification

Software:

  • Standard NMR processing software (e.g., TopSpin, Mnova).

Procedure:

  • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the DMT-dT Phosphoramidite-¹³C internal standard. Ensure the integration limits are consistent for all integrated peaks.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of carbons contributing to the analyte signal

    • I_IS = Integral of the ¹³C-labeled signal of the internal standard

    • N_IS = Number of carbons contributing to the internal standard signal (typically 1 for a single ¹³C label)

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • Purity_IS = Purity of the internal standard

Figure 2: Data Processing and Quantification Workflow FID Raw FID Data window Apply Window Function FID->window FT Fourier Transform window->FT phase Manual Phasing FT->phase baseline Baseline Correction phase->baseline integrate Integrate Analyte and Internal Standard Signals baseline->integrate calculate Calculate Purity/Concentration integrate->calculate result Final Result calculate->result

Caption: Data processing and quantification workflow.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of a target oligonucleotide (Analyte X) using DMT-dT Phosphoramidite-¹³C as an internal standard.

Table 1: Sample Preparation Data

ParameterValue
Mass of Analyte X (m_analyte)15.2 mg
Mass of DMT-dT Phosphoramidite-¹³C (m_IS)10.5 mg
Purity of Internal Standard (Purity_IS)99.5%
Molecular Weight of Analyte X (MW_analyte)6150 g/mol
Molecular Weight of DMT-dT-¹³C (MW_IS)745.8 g/mol
SolventCDCl₃
Volume0.7 mL

Table 2: NMR Integration and Purity Calculation

SignalChemical Shift (ppm)Integral (I)Number of Carbons (N)Calculated Purity (%)
Analyte X (e.g., specific carbon)115.51.00198.7
DMT-dT-¹³C (¹³C-labeled carbon)(Varies with label position)1.251-

Applications in Drug Development

The use of DMT-dT Phosphoramidite-¹³C for quantitative NMR analysis has several key applications in the development of oligonucleotide therapeutics:

  • Purity Assessment: Accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates.

  • Content Uniformity: Ensuring consistent dosage in final drug products.

  • Stability Studies: Monitoring the degradation of oligonucleotides under various storage conditions.

  • Metabolic Studies: In conjunction with other techniques, quantifying the metabolic fate of oligonucleotide drugs.

Figure 3: Applications in Drug Development qNMR Quantitative ¹³C NMR with DMT-dT Phosphoramidite-¹³C purity Purity Assessment of APIs qNMR->purity content Content Uniformity in Drug Products qNMR->content stability Stability Studies qNMR->stability metabolism Metabolic Fate Quantification qNMR->metabolism

Caption: Applications in Drug Development.

Conclusion

The use of DMT-dT Phosphoramidite-¹³C as an internal standard for quantitative ¹³C NMR provides a robust and accurate method for the analysis of small molecules and oligonucleotides.[2] The detailed protocols herein offer a framework for implementing this technique in research, development, and quality control settings. The key advantages of this approach include the mitigation of spectral overlap and the ability to perform direct quantification without the need for an analyte-specific reference standard. Careful attention to experimental parameters is essential for obtaining high-quality, reproducible results.

References

Application Notes and Protocols for ¹³C Labeled DNA Synthesis via Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides with Carbon-13 (¹³C) using phosphoramidite (B1245037) chemistry is a powerful technique for investigating the structure, dynamics, and interactions of nucleic acids at the atomic level.[1] The site-specific incorporation of ¹³C into DNA sequences provides an invaluable tool for various biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This approach allows for the precise introduction of isotopic labels at specific locations within a DNA strand, offering a significant advantage over enzymatic methods that are better suited for uniform labeling.[1][2] The ability to introduce labels at specific sites simplifies complex NMR spectra and aids in resolving resonance assignments, enabling detailed studies of local conformational dynamics that are crucial for understanding biological function and drug-DNA interactions.[1][3]

This document provides a comprehensive overview of the core principles, experimental protocols, and applications of using ¹³C-labeled phosphoramidites for the chemical synthesis of DNA.

Core Principles of Phosphoramidite Chemistry for Isotope Labeling

The solid-phase synthesis of oligonucleotides using phosphoramidites is a cyclical process involving four main chemical steps: de-blocking, coupling, capping, and oxidation.[1][4][] To introduce a ¹³C-labeled nucleotide, a phosphoramidite building block containing the ¹³C isotope is used during the coupling step at the desired position in the sequence.[1]

The key phosphoramidite building blocks are nucleosides with essential protecting groups to ensure the specific and efficient formation of the phosphodiester bond. These include:

  • A 5'-hydroxyl protecting group (e.g., Dimethoxytrityl, DMT): This acid-labile group protects the 5'-hydroxyl of the incoming phosphoramidite and the growing oligonucleotide chain.[4][]

  • A 3'-phosphoramidite group: This is the reactive group that forms the internucleotide linkage.[4][]

  • Base-protecting groups: These prevent side reactions at the nucleobases.[3]

The synthesis cycle is a highly efficient and automatable process, making it the gold standard for commercial DNA synthesis.[4]

Experimental Protocols

Synthesis of ¹³C-Labeled DNA Phosphoramidites

The synthesis of atom-specifically ¹³C-modified phosphoramidite building blocks is a prerequisite for site-specific labeling of DNA.[3] Synthetic routes have been developed for 6-¹³C-modified pyrimidines and 8-¹³C purine (B94841) DNA phosphoramidites.[3] A detailed description of these synthetic procedures can be found in the supporting information of the work by Nussbaumer et al. (2017).[3][6][7] The identity and purity of the synthesized phosphoramidites are typically confirmed by high-resolution mass spectrometry.[3][7]

Solid-Phase Synthesis of ¹³C-Labeled Oligonucleotides

The incorporation of ¹³C-labeled phosphoramidites into DNA is achieved through standard solid-phase synthesis protocols on an automated DNA synthesizer.[3] The labile protecting groups such as phenoxyacetyl (for dA and dC) and dimethylformamidine (for dG) are commonly used.[3] High coupling yields are expected for the ¹³C-labeled phosphoramidites, comparable to their unlabeled counterparts.[3]

Workflow for Solid-Phase Synthesis:

G cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (¹³C-Phosphoramidite Addition) Deblocking->Coupling Add Activator & ¹³C-Phosphoramidite Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Add Capping Reagents Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Add Oxidizing Agent Oxidation->Deblocking Start Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Complete Start Start: Solid Support Start->Deblocking Purification Purification Cleavage->Purification Analysis Analysis (MS/NMR) Purification->Analysis Final ¹³C-Labeled DNA Analysis->Final

Caption: Automated solid-phase synthesis cycle for ¹³C-labeled DNA.
Cleavage, Deprotection, and Purification

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length, ¹³C-labeled oligonucleotide.

Analysis of ¹³C-Labeled DNA

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to verify the successful incorporation of the ¹³C label.[1] The measured mass of the oligonucleotide is compared to its theoretical mass, with each ¹³C atom causing a predictable mass shift of +1 Da compared to the corresponding ¹²C atom.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary application for ¹³C-labeled DNA.[8] The presence of the ¹³C nucleus allows for a variety of heteronuclear NMR experiments to probe the structure and dynamics of the DNA molecule.[9] Site-specific labeling greatly simplifies spectra and allows for the study of specific regions within the DNA, such as the loop region of a hairpin.[10][11]

Quantitative Data

The efficiency of ¹³C-labeled DNA synthesis is comparable to standard DNA synthesis. The following table summarizes typical quantitative data associated with the process.

ParameterTypical ValueMethod of DeterminationReference
¹³C-Phosphoramidite Coupling Yield >98%Trityl cation monitoring during synthesis[3]
Isotopic Enrichment 98-99%Mass Spectrometry[2]
Final Purity of Labeled Oligonucleotide >95%HPLC[3]
¹³C Incorporation Verification Expected mass shiftESI-MS[1]

Applications in Research and Drug Development

The ability to synthesize ¹³C-labeled DNA has significant implications for various research areas:

  • Structural Biology: NMR studies of ¹³C-labeled DNA provide detailed insights into the three-dimensional structure of DNA and its complexes with proteins or small molecules.[9][12]

  • DNA Dynamics: Isotope-edited NMR experiments can be used to study the internal motions and conformational changes within DNA molecules, which are often essential for their biological function.[3][10][11]

  • Drug-DNA Interactions: By labeling specific sites in a DNA target, researchers can precisely map the binding site of a drug and characterize the structural changes that occur upon binding.[1]

  • Stable Isotope Probing (SIP): In microbiology, DNA-SIP uses ¹³C-labeled substrates to identify microorganisms in complex environmental samples that are actively metabolizing a specific compound.[13][14][15] The incorporation of ¹³C into the microbial DNA allows for its separation and subsequent analysis.[13][14]

Logical Workflow for a Drug-DNA Interaction Study:

G cluster_synthesis Oligonucleotide Preparation cluster_binding Binding Study cluster_analysis Structural Analysis cluster_results Outcome Synth Synthesis of ¹³C-Phosphoramidite Incorp Solid-Phase Synthesis & Purification Synth->Incorp Incubate Incubate ¹³C-DNA with Drug Candidate Incorp->Incubate NMR NMR Spectroscopy Incubate->NMR MS Mass Spectrometry Incubate->MS Structure Determine Drug-DNA Complex Structure NMR->Structure Dynamics Analyze Conformational Changes NMR->Dynamics MS->Structure

Caption: Workflow for studying drug-DNA interactions using ¹³C-labeled DNA.

Conclusion

Phosphoramidite chemistry provides a robust and precise method for the synthesis of ¹³C-labeled DNA oligonucleotides.[1][4] This capability is instrumental for advanced structural and dynamic studies using NMR and MS, with significant applications in basic research and the development of new therapeutic agents that target DNA. The detailed protocols and established quantitative metrics ensure the reliable production of high-quality, site-specifically labeled DNA for a wide range of scientific investigations.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of DMT-dT-13C amidite.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMT-dT-13C amidite during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-dT-13C amidite and how is it used?

DMT-dT-13C phosphoramidite (B1245037) is a specialized building block used in the chemical synthesis of DNA oligonucleotides.[1][2] It is a thymidine (B127349) nucleoside where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is modified with a reactive phosphoramidite moiety.[3][4] The "-13C" designation indicates that this amidite is isotopically labeled with Carbon-13 at a specific, though not universally defined, position within the thymidine base. This labeling is invaluable for structural studies of DNA oligonucleotides by NMR spectroscopy.[5][6][7]

Q2: Does the 13C-label in DMT-dT-13C amidite affect its coupling efficiency?

There is no evidence to suggest that the 13C isotopic label significantly impacts the chemical reactivity or coupling efficiency of the phosphoramidite under standard oligonucleotide synthesis conditions.[8] The troubleshooting procedures for low coupling efficiency with the 13C variant are identical to those for the standard, non-labeled DMT-dT phosphoramidite.[8]

Q3: What are the most common causes of low coupling efficiency?

The most frequent reasons for decreased coupling efficiency include:

  • Presence of Moisture: Water is a primary inhibitor of the coupling reaction as it can hydrolyze the activated phosphoramidite. All reagents, especially the acetonitrile (B52724) (ACN) solvent, must be anhydrous.[8][9][10]

  • Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation. Using expired or improperly stored amidites will result in poor coupling.[8]

  • Suboptimal Activator: The choice and quality of the activator are crucial. An inappropriate, degraded, or incorrectly concentrated activator solution can significantly reduce efficiency.[8][11]

  • Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[8]

  • Solid Support Problems: Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chains, especially for longer sequences.[8]

Q4: How can I monitor the coupling efficiency during synthesis?

The most common method for real-time monitoring is by measuring the absorbance of the trityl cation (DMT+) released during the deblocking step.[8] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl release at each step indicates efficient coupling in the preceding cycle. A sudden drop in the trityl signal is a clear indicator of a coupling problem.[8]

Troubleshooting Guide for Low Coupling Efficiency

If you observe a sudden or consistent drop in the trityl signal, indicating low coupling efficiency, follow this systematic troubleshooting guide.

Step 1: Verify Reagent Quality and Handling
  • Phosphoramidites:

    • Ensure the DMT-dT-13C amidite is not expired and has been stored under the recommended anhydrous conditions.

    • Allow the amidite vial to warm to room temperature before opening to prevent condensation.

    • Use fresh, high-purity phosphoramidites.

  • Solvents and Activator:

    • Use anhydrous acetonitrile (ACN) with low water content (≤ 10-15 ppm).[9]

    • Ensure the activator solution is fresh and at the correct concentration. Consider the choice of activator, as different activators have varying levels of acidity and nucleophilicity which can impact performance.[9][12]

    • All other reagents on the synthesizer should also be fresh and of high quality.

Step 2: Check the DNA Synthesizer
  • Fluidics:

    • Perform a thorough check of the synthesizer's fluidics system for any leaks or blockages.

    • Ensure that all valves are functioning correctly and that reagent delivery is accurate and consistent.

  • Gas Supply:

    • The inert gas (usually Argon or Helium) used to pressurize the reagent bottles should be dry. An in-line drying filter is recommended.[9]

Step 3: Review the Synthesis Protocol
  • Coupling Time:

    • While standard base coupling is typically around 30 seconds, modified amidites may require longer coupling times.[13] Consider extending the coupling time for the DMT-dT-13C amidite.

  • Activator Choice:

    • The choice of activator can significantly impact coupling efficiency. While 1H-Tetrazole is a standard activator, others like 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) can offer faster and more efficient coupling, especially for sterically hindered or modified amidites.[9][12]

Step 4: Post-Synthesis Analysis
  • HPLC Analysis:

    • Analyze the crude oligonucleotide product by reverse-phase HPLC. A high proportion of shorter, truncated sequences (n-1, n-2, etc.) is indicative of poor coupling efficiency.[8]

  • Mass Spectrometry (MS) Analysis:

    • Use ESI-MS or MALDI-TOF MS to confirm the mass of the final product. The presence of significant peaks corresponding to failure sequences will confirm coupling issues.[8]

Data Presentation

Table 1: Common Activators for Oligonucleotide Synthesis

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, widely used activator.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.75 M4.3More acidic and faster than 1H-Tetrazole.
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[12]

Table 2: Impact of Coupling Efficiency on Final Product Yield

Oligonucleotide Length98.0% Average Stepwise Efficiency99.0% Average Stepwise Efficiency99.5% Average Stepwise Efficiency
20mer68%82%90%
50mer36%61%78%
100mer13%37%61%

(Theoretical yields of full-length product)[9]

Experimental Protocols

Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • During the synthesis cycle, after the detritylation step, the acidic solution containing the cleaved DMT cation is diverted and collected.

  • The absorbance of this solution is measured spectrophotometrically at approximately 495 nm.

  • A significant and consistent absorbance reading at each cycle indicates successful coupling in the previous step.

  • A sudden drop in absorbance indicates a failure in the coupling step of that particular cycle.[8] The stepwise coupling efficiency can be calculated by comparing the absorbance of a given cycle to the previous one, which is often an automated function of the synthesizer's software.

Protocol 2: HPLC Analysis of Crude Oligonucleotide

Objective: To assess the purity of the final oligonucleotide product and identify the presence of truncated sequences.

Methodology:

  • Sample Preparation: After cleavage from the solid support and deprotection, desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate solvent (e.g., nuclease-free water).

  • Chromatography:

    • Column: Use a reverse-phase HPLC column suitable for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: An aqueous buffer (e.g., 0.1 M Triethylammonium acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides.

  • Analysis:

    • The full-length product (FLP) will typically be the major, late-eluting peak.

    • Shorter, truncated sequences (failure sequences) will elute earlier.

    • The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks indicates significant issues with coupling efficiency.[8]

Visualizations

Troubleshooting_Workflow Start Low Coupling Efficiency Observed (Low Trityl Signal) CheckReagents Step 1: Verify Reagent Quality - Amidite Freshness & Storage - Anhydrous Solvents - Activator Potency Start->CheckReagents CheckSynthesizer Step 2: Inspect Synthesizer - Check for Leaks/Blockages - Verify Valve Function - Ensure Dry Gas Supply CheckReagents->CheckSynthesizer Reagents OK ConsultSupport Consult Further Technical Support CheckReagents->ConsultSupport Reagents Faulty ReviewProtocol Step 3: Review Synthesis Protocol - Extend Coupling Time? - Optimal Activator Choice? CheckSynthesizer->ReviewProtocol Synthesizer OK CheckSynthesizer->ConsultSupport Instrument Issue PostSynthAnalysis Step 4: Post-Synthesis Analysis - HPLC for Truncated Sequences - Mass Spec for Mass Verification ReviewProtocol->PostSynthAnalysis Protocol Optimized ReviewProtocol->ConsultSupport Protocol Issue Unresolved PostSynthAnalysis->CheckReagents Analysis Shows Persistent Failure ProblemResolved Problem Resolved High Coupling Efficiency Restored PostSynthAnalysis->ProblemResolved Analysis Confirms Fix

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Forms P(III) Linkage Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Forms Stable P(V) Ready for next cycle

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

References

Technical Support Center: Optimizing Deprotection of ¹³C-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of ¹³C-labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Do ¹³C-labeled oligonucleotides require special deprotection protocols?

Generally, standard deprotection protocols can be successfully applied to ¹³C-labeled oligonucleotides. The presence of ¹³C isotopes is not expected to significantly alter the chemical reactivity of the protecting groups. However, as with any modified oligonucleotide, careful optimization and quality control are crucial to ensure complete deprotection and maintain the integrity of the final product.

Q2: Which deprotection method is recommended for ¹³C-labeled oligonucleotides?

The choice of deprotection method depends on the protecting groups used during synthesis and the sensitivity of any other modifications present in the oligonucleotide. Common methods include:

  • Standard Deprotection: Using concentrated ammonium (B1175870) hydroxide (B78521) is a traditional method.

  • UltraFAST Deprotection: A mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) allows for significantly reduced deprotection times.[1] One study successfully used AMA (1:1 ratio of 30% ammonium hydroxide and 40% methylamine) for 15 minutes at 65°C to deprotect ¹³C-labeled DNA oligonucleotides.

  • Mild Deprotection: For oligonucleotides with sensitive modifications, milder reagents like potassium carbonate in methanol (B129727) can be used, typically in conjunction with labile protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG.[1]

Q3: How can I confirm that my ¹³C-labeled oligonucleotide is fully deprotected?

Complete deprotection is best verified using analytical techniques such as:

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS can accurately determine the molecular weight of the oligonucleotide. Incomplete deprotection will result in a higher mass corresponding to the unremoved protecting groups.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can separate fully deprotected oligonucleotides from partially protected species. Incompletely deprotected oligonucleotides typically have longer retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not routinely used for monitoring the deprotection process itself, NMR is a powerful tool for the final structural characterization of the purified ¹³C-labeled oligonucleotide, which can indirectly confirm successful deprotection.

Q4: Can the ¹³C label be used to monitor the deprotection process?

While theoretically possible, using ¹³C NMR to monitor the deprotection process in real-time is not a standard laboratory practice due to the complexity of the experimental setup. However, ¹³C NMR, often in the form of 2D experiments like ¹H-¹³C HSQC, is invaluable for the structural characterization of the final purified product.

Troubleshooting Guide

Incomplete deprotection is a common issue in oligonucleotide synthesis. This guide provides a systematic approach to troubleshooting problems encountered with ¹³C-labeled oligonucleotides.

Observed Problem Potential Cause Recommended Action
Mass spectrometry shows a mass higher than expected, corresponding to one or more protecting groups. Incomplete deprotection.1. Extend Deprotection Time/Increase Temperature: Increase the duration or temperature of the deprotection step within the recommended limits for the specific chemistry. 2. Use Fresh Reagents: Deprotection reagents, especially ammonium hydroxide, can degrade over time. Use a fresh batch of reagents. 3. Change Deprotection Reagent: If using a mild deprotection, consider switching to a stronger reagent like AMA if compatible with your oligonucleotide.
HPLC analysis shows multiple peaks, with some having longer retention times than the main product. Incompletely deprotected species or other impurities.1. Optimize HPLC Gradient: Ensure your HPLC method is optimized for separating oligonucleotides from their protected counterparts. 2. Re-treat the Oligonucleotide: Subject the crude product to a second deprotection cycle. 3. Analyze by Mass Spectrometry: Use MS to identify the nature of the impurity peaks.
Low yield of the final product after purification. 1. Incomplete cleavage from the solid support. 2. Degradation of the oligonucleotide during deprotection (e.g., depurination).1. Ensure Complete Cleavage: Verify that the cleavage step is performed for the recommended duration. 2. Use Milder Conditions: If degradation is suspected, switch to a milder deprotection protocol (e.g., lower temperature, shorter time, or milder reagents).
Mass spectrometry shows masses corresponding to depurination or depyrimidation. The oligonucleotide was exposed to harsh acidic or basic conditions for too long.1. Reduce Deprotection Time/Temperature: Minimize the exposure to the deprotection solution. 2. Neutralize Promptly: After deprotection, ensure the solution is neutralized promptly if required by the downstream processing steps.

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard ¹³C-labeled DNA oligonucleotides synthesized with protecting groups compatible with AMA.

  • Preparation of AMA Solution: In a fume hood, prepare a 1:1 (v/v) mixture of fresh, chilled concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Cleavage and Deprotection:

    • Add the AMA solution directly to the synthesis column containing the ¹³C-labeled oligonucleotide on the solid support.

    • Incubate the column at 65°C for 10-15 minutes.

  • Elution:

    • Elute the deprotected oligonucleotide from the column using nuclease-free water or a suitable buffer.

  • Drying:

    • Dry the eluted oligonucleotide solution using a vacuum concentrator.

  • Analysis:

    • Resuspend the dried oligonucleotide in an appropriate buffer for analysis by HPLC and Mass Spectrometry to confirm complete deprotection and purity.

Protocol 2: Quality Control by Mass Spectrometry
  • Sample Preparation:

    • Dilute a small aliquot of the purified ¹³C-labeled oligonucleotide to the appropriate concentration for your mass spectrometer (typically in the low picomole range).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum using either ESI-MS or MALDI-TOF MS.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical molecular weight of the fully deprotected ¹³C-labeled oligonucleotide.

    • Look for any peaks corresponding to the mass of the oligonucleotide plus the mass of any protecting groups. The absence of these peaks indicates complete deprotection.

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification & QC cluster_product Final Product Synthesis Solid-Phase Synthesis of 13C-Labeled Oligo Deprotection Cleavage from Support & Base Deprotection Synthesis->Deprotection Crude Product Purification Purification (e.g., HPLC) Deprotection->Purification Deprotected Oligo QC Quality Control (MS, HPLC, NMR) Purification->QC FinalProduct Purified 13C-Labeled Oligonucleotide QC->FinalProduct Verified Product

Caption: Experimental workflow for the synthesis and deprotection of ¹³C-labeled oligonucleotides.

Troubleshooting_Logic Start Incomplete Deprotection (MS/HPLC Data) CheckReagents Are Deprotection Reagents Fresh? Start->CheckReagents CheckConditions Are Deprotection Time/ Temp Sufficient? CheckReagents->CheckConditions Yes ReplaceReagents Replace Reagents CheckReagents->ReplaceReagents No ConsiderChemistry Is a Milder/Stronger Chemistry Needed? CheckConditions->ConsiderChemistry Yes IncreaseConditions Increase Time/Temp CheckConditions->IncreaseConditions No ChangeProtocol Change Deprotection Protocol ConsiderChemistry->ChangeProtocol Yes Success Successful Deprotection ConsiderChemistry->Success No ReplaceReagents->Start IncreaseConditions->Start ChangeProtocol->Start

Caption: Troubleshooting decision tree for incomplete deprotection of oligonucleotides.

References

Technical Support Center: Synthesis of ¹³C-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ¹³C-labeled oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of these valuable molecules. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Are there specific storage and handling requirements for ¹³C-labeled phosphoramidites compared to their unlabeled counterparts?

A1: Yes, while the general storage guidelines for phosphoramidites apply, it is crucial to be even more stringent with ¹³C-labeled amidites due to their high cost. They should be stored at -20°C under an inert argon atmosphere and protected from moisture and light.[1] Multiple freeze-thaw cycles should be avoided by aliquoting the reagent upon receipt. The thermal stability of phosphoramidites is critical for successful synthesis, and poor stability can lead to the formation of hazardous byproducts and impurities.[1]

Q2: Does the presence of a ¹³C isotope affect the coupling efficiency of phosphoramidites?

A2: Current research indicates that atom-specifically ¹³C-labeled DNA and RNA phosphoramidites can be incorporated into oligonucleotides with high coupling yields, often exceeding 98%.[2][3] While a significant kinetic isotope effect that negatively impacts coupling efficiency has not been widely reported, it is crucial to adhere to optimized coupling protocols. Factors such as the purity of the phosphoramidite (B1245037), activator, and solvents, as well as optimal concentration and coupling time, are critical for achieving high efficiency.[2] For particularly sensitive syntheses, extending the coupling time for the labeled phosphoramidite (e.g., 5 minutes versus a standard 1 minute) can be a beneficial strategy.[4]

Q3: What are the common impurities observed in the synthesis of ¹³C-labeled oligonucleotides?

A3: The impurity profile is generally similar to that of unlabeled oligonucleotides. Common impurities include:

  • n-1 sequences (shortmers): Resulting from incomplete coupling.

  • Truncated sequences: Due to capping failure.

  • Depurination products: Caused by repeated exposure to acid during detritylation.[5]

  • Products with modified bases: Arising from side reactions during deprotection, such as the formation of N-4-methyl cytidine (B196190) when using methylamine.[6]

  • Isobutyryl (iBu) group persistence: Incomplete removal of the iBu protecting group from guanosine (B1672433) is a common source of impurities.[7]

Q4: How does ¹³C labeling affect the purification of oligonucleotides by HPLC?

A4: The introduction of ¹³C isotopes results in a negligible change in the hydrophobicity of the oligonucleotide. Therefore, a significant shift in retention time during reverse-phase HPLC (RP-HPLC) is not expected.[8] However, the high value of the labeled product makes efficient purification paramount. Both ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC are effective methods for purifying labeled oligonucleotides.[8][9]

Q5: What are the key considerations for mass spectrometry (MS) analysis of ¹³C-labeled oligonucleotides?

A5: The primary consideration is the accurate calculation of the expected molecular weight. Each ¹³C atom adds approximately 1.00335 Da to the mass of the molecule compared to a ¹²C atom. It is essential to account for the exact number of ¹³C labels in the sequence for correct mass validation. Additionally, be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can complicate spectral interpretation.[10]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of the ¹³C-Labeled Phosphoramidite

Symptoms:

  • Low trityl yield after the coupling step of the ¹³C-labeled amidite.

  • Significant n-1 peak corresponding to the failed coupling at the labeled position in the final mass spectrum.

Possible Causes and Solutions:

CauseRecommended Action
Degraded ¹³C-Phosphoramidite Ensure the amidite has been stored properly under inert gas at -20°C and has not undergone multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or a new vial.
Suboptimal Activator Use a fresh, high-quality activator solution. For demanding syntheses, consider using a stronger activator like 5-(Ethylthio)-1H-tetrazole (ETT).
Presence of Moisture Ensure all reagents, especially the acetonitrile (B52724) and the activator solution, are anhydrous. The use of molecular sieves can help maintain anhydrous conditions.[2]
Insufficient Coupling Time Extend the coupling time for the ¹³C-labeled phosphoramidite. A coupling time of 5 minutes is often recommended for modified or labeled amidites.[4]
Issue 2: Complex or Unidentifiable Mass Spectrometry Data

Symptoms:

  • Observed mass does not match the calculated mass of the ¹³C-labeled oligonucleotide.

  • Presence of multiple unexpected peaks, complicating the spectral analysis.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Mass Calculation Double-check the calculated molecular weight, ensuring that the mass increase for each ¹³C atom (approx. 1.00335 Da) is correctly factored in.
Formation of Salt Adducts The presence of sodium ([M+Na]⁺), potassium ([M+K]⁺), or other salt adducts is common in ESI-MS.[10] Use high-purity solvents and consider desalting the sample prior to MS analysis.
Incomplete Deprotection Residual protecting groups (e.g., isobutyryl on guanine) will lead to a higher observed mass.[7] Optimize the deprotection conditions (time, temperature, and reagent) as recommended for the specific protecting groups used.
Fragmentation during Analysis Depurination can occur during MS analysis, leading to peaks with masses corresponding to the loss of a purine (B94841) base.[11] Optimize MS instrument settings to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of a ¹³C-Labeled Oligonucleotide

This protocol provides a general guideline for the purification of ¹³C-labeled oligonucleotides. Optimization may be required based on the specific sequence and length.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Column Temperature: 60 °C.

Procedure:

  • Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the full-length product.

  • Pool the pure fractions and lyophilize.

Visualizing Workflows and Relationships

Troubleshooting Low Coupling Efficiency

Troubleshooting_Coupling_Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low Trityl Yield (¹³C-labeled step) cause1 Degraded Phosphoramidite start->cause1 cause2 Suboptimal Activator start->cause2 cause3 Moisture Contamination start->cause3 cause4 Insufficient Coupling Time start->cause4 solution1 Use Fresh Aliquot/ New Reagent cause1->solution1 Verify Storage solution2 Use Fresh/Stronger Activator (e.g., ETT) cause2->solution2 Check Freshness solution3 Use Anhydrous Reagents/Solvents cause3->solution3 Ensure Dryness solution4 Extend Coupling Time (e.g., 5 min) cause4->solution4 Optimize Protocol

Caption: A troubleshooting workflow for addressing low coupling efficiency during the incorporation of a ¹³C-labeled phosphoramidite.

Standard Solid-Phase Oligonucleotide Synthesis Cycle

Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Adds Next Base Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes P(III) to P(V) Prepares for next cycle

Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.

References

Strategies to minimize byproducts with DMT-dT Phosphoramidite-13C.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-dT Phosphoramidite-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of 13C-labeled thymidine (B127349) phosphoramidite (B1245037) in oligonucleotide synthesis. Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during oligonucleotide synthesis using this compound.

Issue 1: Low Coupling Efficiency

Question: I am experiencing low coupling efficiency with this compound, leading to a high proportion of truncated sequences (n-1). What are the potential causes and solutions?

Answer:

Low coupling efficiency is a common issue in oligonucleotide synthesis and can be attributed to several factors.[1] Here’s a breakdown of potential causes and how to address them:

  • Reagent Quality:

    • Phosphoramidite Degradation: this compound is sensitive to moisture and can hydrolyze over time, rendering it inactive.[][3] Ensure it is stored under anhydrous conditions at the recommended temperature (-20°C) and that the container is tightly sealed.[4] It is advisable to use fresh phosphoramidite or test the purity of older batches. The stability of phosphoramidites in solution decreases in the order T, dC > dA > dG.[3]

    • Activator Issues: The activator (e.g., tetrazole derivatives) is crucial for the coupling reaction.[] Ensure the activator is fresh, anhydrous, and used at the correct concentration. Incomplete activation can lead to byproducts from hydrolyzed phosphoramidites.[]

    • Solvent Purity: The acetonitrile (B52724) used to dissolve the phosphoramidite and for washing steps must be of high purity and anhydrous.[5] Water content in the solvent can lead to the hydrolysis of the phosphoramidite.[]

  • Reaction Conditions:

    • Inadequate Activation/Coupling Time: Ensure the activation and coupling times are sufficient for the reaction to go to completion. While fast, the reaction needs an optimal duration to avoid side products.[]

    • Suboptimal Reagent Concentration: A higher molar excess of the phosphoramidite can drive the coupling reaction to completion.[] Review your synthesis protocol for the recommended concentrations.

  • Instrument Maintenance:

    • Leaking Valves: A leaking valve on the synthesizer can introduce trace amounts of undesired reagents, leading to incorrect nucleotide incorporation.[6] Regular inspection and maintenance of the synthesizer are essential.[6]

Summary of Troubleshooting Steps for Low Coupling Efficiency:

Potential Cause Recommended Solution
Phosphoramidite DegradationUse fresh, high-purity phosphoramidite. Store properly under anhydrous conditions at -20°C.[4]
Activator InefficiencyUse fresh, anhydrous activator at the correct concentration.
Contaminated SolventsUse high-purity, anhydrous acetonitrile for all relevant steps.
Insufficient Reaction TimeOptimize activation and coupling times in your synthesis protocol.
Incorrect Reagent ConcentrationEnsure an adequate molar excess of phosphoramidite is used.
Synthesizer MalfunctionPerform regular maintenance, paying close attention to valves and reagent delivery lines.[6]
Issue 2: Presence of N+1 Species

Question: After purification, I am observing a significant peak corresponding to an N+1 species in my mass spectrometry analysis. What could be causing this?

Answer:

The presence of N+1 species, or oligonucleotides with an additional nucleotide, is often due to the inherent reactivity of the phosphoramidite and issues with the capping step of the synthesis cycle.

  • Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups from further chain elongation. If the capping is incomplete, these unreacted sites can couple with the next phosphoramidite in the following cycle, leading to the formation of deletion sequences, which can be difficult to separate from the full-length product.

  • Phosphoramidite Instability: While phosphoramidites are generally stable under anhydrous conditions, they are highly reactive. Any breakdown of the phosphoramidite or presence of reactive impurities could potentially lead to side reactions.

Solutions:

  • Optimize the Capping Step: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and anhydrous. The capping time should also be sufficient to ensure all unreacted hydroxyl groups are blocked.

  • Reagent Purity: As with low coupling efficiency, the purity of the phosphoramidite and all other reagents is critical.

Issue 3: Formation of Deletion Mutants (n-x)

Question: My final product contains a variety of shorter sequences (deletion mutants). How can I minimize these byproducts?

Answer:

The formation of deletion mutants (n-x products) is a clear indicator of incomplete reactions at one or more steps in the synthesis cycle.[6]

  • Causes:

    • Low Coupling Efficiency: As detailed in Issue 1, if a phosphoramidite fails to couple to the growing chain, that chain will not be extended in that cycle.

    • Inefficient Deblocking: Incomplete removal of the 5'-DMT protecting group will prevent the subsequent coupling reaction from occurring.[7]

    • Poor Reagent Delivery: Clogged lines or malfunctioning valves on the synthesizer can prevent the necessary reagents from reaching the solid support.

  • Solutions:

    • Optimize All Synthesis Steps: Each step of the four-step cycle (deblocking, coupling, capping, and oxidation) must be highly efficient.[5][7][8]

    • Synthesizer Maintenance: Ensure your DNA synthesizer is properly maintained and calibrated.

    • Purification: While optimizing synthesis is key, robust purification methods like HPLC can help to separate the full-length product from these shorter failure sequences.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts associated with this compound synthesis?

A1: The most common byproducts are similar to those seen with standard phosphoramidites and include:

  • Truncated sequences (n-1, n-2, etc.): Resulting from incomplete coupling at each cycle.[1][]

  • Hydrolyzed phosphoramidites: Occur when the phosphoramidite reacts with water, rendering it unable to couple.[]

  • Side-chain modifications: Unintended reactions can sometimes occur on the nucleobases or protecting groups.[] For thymidine, a common side reaction is the alkylation of dT residues by acrylonitrile (B1666552) to form N3-cyanoethyl-dT.[10]

Q2: How does the 13C label in this compound affect byproduct formation?

A2: The 13C label itself is a stable isotope and does not chemically alter the reactivity of the phosphoramidite.[11] Therefore, it is not expected to directly influence the types or rates of byproduct formation. The strategies to minimize byproducts are the same as for unlabeled DMT-dT phosphoramidite. The primary purpose of the 13C label is for use in techniques like NMR and mass spectrometry to probe the structure and dynamics of the resulting oligonucleotides.[12]

Q3: What are the best purification strategies to remove byproducts from my 13C-labeled oligonucleotide?

A3: The choice of purification method depends on the length of the oligonucleotide and the required purity for your downstream application.[9][13]

  • Desalting: Removes small-molecule byproducts from synthesis, cleavage, and deprotection. It is generally suitable for oligonucleotides under 36 bases.[9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A common and effective method for purifying oligonucleotides. It separates based on hydrophobicity and can effectively remove truncated sequences, especially when the DMT group is left on the 5' end (DMT-on purification).

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the negative charge of the phosphate (B84403) backbone. It is very effective at removing shorter failure sequences from the full-length product.[9]

  • Polyacrylamide Gel Electrophoresis (PAGE): Ideal for obtaining high-purity, unmodified sequences, especially those longer than 50 bases.[9]

Q4: How can I confirm the purity and identity of my final 13C-labeled oligonucleotide product?

A4: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the full-length product and identify any byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by separating the full-length product from shorter sequences and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C label can be directly observed by 13C NMR to confirm its incorporation and potentially provide structural information.

Experimental Protocols

Protocol 1: General Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps in each cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

  • Deblocking (Detritylation):

    • The 5'-hydroxyl protecting group (DMT) is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5] This exposes the 5'-hydroxyl group for the next coupling reaction.

    • The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The this compound and an activator (e.g., 0.45 M ethylthiotetrazole in acetonitrile) are simultaneously delivered to the solid support column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[] This reaction is typically allowed to proceed for 30-180 seconds.

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping mixture. This mixture usually consists of acetic anhydride and a catalyst like N-methylimidazole.

    • This step ensures that the final product is predominantly the full-length oligonucleotide.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, water, and pyridine.

    • The column is then washed with acetonitrile, completing one cycle. The cycle is repeated until the desired sequence is synthesized.

Protocol 2: Post-Synthesis Cleavage and Deprotection
  • Cleavage from Solid Support and Base Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone and the nucleobases are removed.

    • This is typically achieved by treating the solid support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours or at 55°C for 8-12 hours.[14]

    • For base-labile modifications, milder deprotection conditions, such as using 0.05 M potassium carbonate in methanol, may be necessary.[9]

  • DMT Group Removal (if DMT-on purification is not used):

    • If the final DMT group was not removed on the synthesizer, it can be cleaved by treating the oligonucleotide with an aqueous acid solution (e.g., 80% acetic acid).

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support with Growing Oligonucleotide cluster_1 Synthesis Cycle cluster_2 Result of Cycle start 5'-DMT-O-Nucleoside-Support deblocking 1. Deblocking (Acid Treatment) start->deblocking Start Cycle coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Acetic Anhydride) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation oxidation->deblocking Next Cycle end 5'-DMT-O-Nucleoside-(N+1)-Support oxidation->end

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Byproduct_Formation_Logic cluster_synthesis Synthesis Step cluster_cause Potential Failure cluster_byproduct Resulting Byproduct Coupling Coupling Reaction IncompleteCoupling Incomplete Coupling Coupling->IncompleteCoupling Fails Moisture Moisture Contamination Coupling->Moisture Contamination Capping Capping Step IncompleteCapping Incomplete Capping Capping->IncompleteCapping Fails Truncated Truncated Sequences (n-1) IncompleteCoupling->Truncated Deletion Deletion Sequences IncompleteCapping->Deletion Hydrolyzed Hydrolyzed Phosphoramidite Moisture->Hydrolyzed Hydrolyzed->Truncated Leads to

References

Troubleshooting guide for DMT-dT-13C phosphoramidite instability.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-dT-13C phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and use of this reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-dT-13C phosphoramidite and what are its primary applications?

A1: DMT-dT-13C phosphoramidite is a modified thymidine (B127349) building block used in the chemical synthesis of DNA oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is modified with a phosphoramidite moiety. The "-13C" designation indicates that one or more carbon atoms in the molecule have been replaced with the stable isotope carbon-13. This isotopic labeling is particularly useful for Nuclear Magnetic Resonance (NMR) studies of DNA structure and dynamics, and as an internal standard in mass spectrometry-based applications.

Q2: What are the primary causes of DMT-dT-13C phosphoramidite instability?

A2: The main causes of DMT-dT-13C phosphoramidite instability are exposure to moisture and oxygen.[1] Phosphoramidites are highly susceptible to hydrolysis, where water reacts with the phosphoramidite group, and oxidation of the phosphorus (III) center to a phosphorus (V) species.[2][3] Both degradation pathways render the phosphoramidite inactive for the coupling reaction in oligonucleotide synthesis.

Q3: How does the stability of DMT-dT phosphoramidite compare to other standard phosphoramidites?

A3: The stability of deoxyribonucleoside phosphoramidites in solution generally follows the order: T > dC > dA >> dG.[4] This means that DMT-dT phosphoramidite is the most stable among the four standard DNA building blocks.

Q4: Does the 13C isotopic label affect the stability of the phosphoramidite?

A4: The 13C isotopic label is not expected to significantly affect the chemical stability or reactivity of the phosphoramidite. The fundamental susceptibility to moisture and oxidation remains the primary concern. Isotopic substitution with 13C can lead to a small kinetic isotope effect in some reactions, but for the purpose of handling and storage, the stability should be considered comparable to the unlabeled DMT-dT phosphoramidite.[5]

Q5: How should I store my DMT-dT-13C phosphoramidite?

A5: Solid DMT-dT-13C phosphoramidite should be stored at -20°C under a dry, inert atmosphere (argon or nitrogen).[6] Once dissolved in an anhydrous solvent like acetonitrile (B52724), it should be used as fresh as possible. If short-term storage of the solution is necessary, it should be kept in a tightly sealed container with minimum headspace, under an inert atmosphere, and at low temperature.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Symptoms:

  • Low overall yield of the full-length oligonucleotide.

  • Presence of a high percentage of n-1 shortmers in the crude product upon analysis by HPLC or mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Action
Moisture Contamination Ensure all reagents, especially the acetonitrile used to dissolve the phosphoramidite and for synthesis, are anhydrous (<30 ppm water).[3] Use fresh, high-quality solvents. Consider storing solvents over activated molecular sieves. Purge synthesizer lines thoroughly with a dry inert gas.
Degraded Phosphoramidite Stock Prepare fresh phosphoramidite solutions before each synthesis. Do not store phosphoramidite solutions on the synthesizer for extended periods. If a stock solution must be used, verify its purity by ³¹P NMR or HPLC before use.
Suboptimal Activator Use a fresh, high-quality activator at the recommended concentration. Ensure the activator solution has not degraded.
Instrument Issues Check the DNA synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes. Perform regular maintenance on the synthesizer.

Quantitative Data on Phosphoramidite Stability

The following table summarizes the stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile after five weeks of storage under an inert atmosphere. This data highlights the relative stability of DMT-dT phosphoramidite.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
DMT-dT 2%
DMT-dC(bz)2%
DMT-dA(bz)6%
DMT-dG(ib)39%
Data from Krotz, A.H., et al. (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75.[4]

Experimental Protocols

Protocol 1: Quality Control of DMT-dT-13C Phosphoramidite by ³¹P NMR Spectroscopy

Objective: To assess the purity of the phosphoramidite and quantify the extent of hydrolysis and oxidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the DMT-dT-13C phosphoramidite in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube. Adding a small amount of a non-nucleophilic base like triethylamine (B128534) (1% v/v) can help prevent acid-catalyzed degradation during analysis.[7]

  • Instrument Setup:

    • Spectrometer: A standard NMR spectrometer equipped with a phosphorus probe.

    • Reference: Use an external standard of 85% H₃PO₄.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • The pure DMT-dT-13C phosphoramidite will appear as a set of peaks (diastereomers) around δ 149 ppm .[8]

    • The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak in the range of δ 5-10 ppm .[3]

    • Oxidized phosphoramidite (P(V) species) will have signals in the region of δ 0 ppm .[3]

    • Quantify the purity by integrating the respective peak areas. The purity is the ratio of the area of the phosphoramidite peaks to the total area of all phosphorus-containing species.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the DMT-dT-13C phosphoramidite and detect the presence of degradation products.

Methodology:

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Preparation: Dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the phosphoramidite and any impurities. The exact gradient will depend on the specific column and system.

  • Data Analysis:

    • The pure DMT-dT-13C phosphoramidite will typically elute as a major peak, which may appear as a doublet due to the presence of diastereomers.[9]

    • Degradation products, such as the corresponding H-phosphonate, will have different retention times.

    • Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total area of all peaks in the chromatogram.

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency (High n-1 shortmers) cause1 Moisture Contamination? start->cause1 cause2 Degraded Phosphoramidite? cause1->cause2 No solution1 Use Anhydrous Reagents (<30 ppm H2O) cause1->solution1 Yes cause3 Suboptimal Activator? cause2->cause3 No check_purity Check Purity by 31P NMR / HPLC cause2->check_purity Yes cause4 Instrument Malfunction? cause3->cause4 No solution3 Use Fresh, High-Quality Activator cause3->solution3 Yes solution4 Perform Instrument Maintenance cause4->solution4 Yes solution2 Prepare Fresh Amidite Solution check_purity->solution2

Caption: Troubleshooting workflow for low coupling efficiency.

Phosphoramidite_Degradation_Pathways Amidite DMT-dT-13C Phosphoramidite (P(III)) Hydrolysis Hydrolysis (+ H2O) Amidite->Hydrolysis Oxidation Oxidation (+ O2) Amidite->Oxidation H_phosphonate H-phosphonate Derivative (Inactive for coupling) Hydrolysis->H_phosphonate Forms P_V_species Oxidized Phosphoramidite (P(V) species) (Inactive for coupling) Oxidation->P_V_species Forms

Caption: Primary degradation pathways of DMT-dT-13C phosphoramidite.

References

Technical Support Center: Optimization of HPLC Purification for 13C Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) for the purification of 13C labeled DNA.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of 13C labeled DNA. For optimal performance, a systematic approach to problem-solving is recommended.

Peak Shape Problems

Poor peak shape can compromise resolution, quantification, and overall purity of the collected fractions.

ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions between the DNA and the stationary phase. - Inappropriate mobile phase pH. - Column overload.- Adjust Mobile Phase: Increase the concentration of the ion-pairing agent (e.g., triethylamine) to improve peak symmetry. Ensure the mobile phase pH is between 6.0 and 8.0 for optimal nucleotide separation.[1] - Optimize Gradient: A shallower gradient can improve separation and peak shape. - Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column.[2] - Check Column Health: The column may be contaminated or degraded. Flush with a strong solvent or replace if necessary.
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload. - Column void or channeling.- Sample Dilution: If possible, dissolve the sample in the mobile phase. - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Column Inspection: Check for voids at the column inlet. If a void is present, the column may need to be repacked or replaced.
Split Peaks - Partially clogged frit. - Column contamination at the inlet. - Co-elution of labeled and unlabeled species with slight retention differences.- Backflush the Column: Reverse the column direction and flush to waste to dislodge particulates from the inlet frit.[3] - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Method Optimization: Adjust the gradient, temperature, or ion-pairing agent concentration to improve the resolution between the 13C-labeled and unlabeled DNA.
Broad Peaks - High extra-column volume. - Column degradation. - Slow kinetics of interaction between DNA and stationary phase.- Minimize Tubing Length: Use shorter, narrower-bore tubing between the injector, column, and detector. - Increase Temperature: Raising the column temperature can improve peak efficiency, but be mindful of DNA stability. - Replace Column: The column may have lost its efficiency and needs to be replaced.
Retention Time Variability

Consistent retention times are crucial for reliable peak identification and fractionation.

ProblemPossible CausesSuggested Solutions
Shifting Retention Times - Inconsistent mobile phase composition. - Lack of column equilibration. - Fluctuations in column temperature. - Pump malfunction.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of buffers and organic solvents. - Sufficient Equilibration: Equilibrate the column with the initial mobile phase for an adequate time before each injection. - Use a Column Oven: Maintain a constant and stable column temperature. - Pump Maintenance: Check for leaks and ensure the pump is delivering a consistent flow rate.
Slightly Different Retention Times for 13C-labeled vs. Unlabeled DNA - The increased mass of 13C isotopes can subtly affect the interaction with the stationary phase.- High-Resolution Chromatography: Use a high-efficiency column with smaller particles to resolve these small differences. - Gradient Optimization: A very shallow gradient may be required to separate the labeled and unlabeled species if desired.
Low Yield/Recovery

Maximizing the recovery of your valuable 13C labeled DNA is a primary goal of purification.

ProblemPossible CausesSuggested Solutions
Low Recovery of Purified DNA - Adsorption of DNA to the column or system components. - Inefficient elution from the column. - Degradation of the DNA during purification.- Passivate the System: Use bio-inert HPLC systems and columns to minimize non-specific binding. - Optimize Elution: Ensure the final mobile phase composition is strong enough to elute all the DNA. - Control Temperature: Avoid excessively high temperatures that could lead to DNA degradation.

Experimental Workflow & Logic

The following diagrams illustrate key workflows and decision-making processes in the optimization of HPLC purification for 13C labeled DNA.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow start Start: Observe Chromatographic Problem peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time yield Low Yield? start->yield tailing Tailing? peak_shape->tailing Yes drifting Drifting? retention_time->drifting Yes optimize_elution Optimize Elution Conditions yield->optimize_elution end Problem Resolved fronting Fronting? tailing->fronting No adjust_mobile_phase Adjust Mobile Phase (pH, Ion-Pair) tailing->adjust_mobile_phase Yes split Split? fronting->split No reduce_load Reduce Sample Load fronting->reduce_load Yes check_column Check/Replace Column split->check_column Yes adjust_mobile_phase->end reduce_load->end check_column->end inconsistent Inconsistent? drifting->inconsistent No prepare_fresh_mobile Prepare Fresh Mobile Phase drifting->prepare_fresh_mobile Yes equilibrate Ensure Equilibration inconsistent->equilibrate Yes prepare_fresh_mobile->end check_pump Check Pump/Temperature equilibrate->check_pump check_pump->end check_system Check for Adsorption (Bio-inert System) optimize_elution->check_system check_system->end

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Mobile_Phase_Optimization Mobile Phase Optimization Logic start Goal: Improve Separation of 13C-labeled DNA ion_pair Adjust Ion-Pairing Agent (e.g., TEA, HFIP) start->ion_pair evaluate Evaluate Resolution, Peak Shape, and Retention Time ion_pair->evaluate gradient Modify Gradient Slope gradient->evaluate organic Change Organic Modifier (e.g., Acetonitrile, Methanol) organic->evaluate temperature Adjust Column Temperature temperature->evaluate evaluate->gradient No evaluate->organic No, try another parameter evaluate->temperature No, try another parameter optimal Optimal Separation Achieved evaluate->optimal Yes

Caption: Decision tree for optimizing mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: Will the 13C label significantly change the retention time of my DNA?

A1: The increased mass due to 13C labeling typically results in a very small, often negligible, shift in retention time under standard HPLC conditions. However, with high-resolution columns and optimized gradients, it may be possible to resolve the 13C-labeled DNA from its unlabeled counterpart. If baseline separation of labeled and unlabeled species is your goal, a shallow gradient and a high-efficiency column are recommended.

Q2: What is the best type of HPLC column for purifying 13C labeled DNA?

A2: Ion-pair reversed-phase (IP-RP) chromatography is a common and effective method for oligonucleotide purification.[4][5] Columns with a C18 stationary phase are widely used. For larger DNA fragments, wide-pore columns may provide better separation. The use of bio-inert column hardware can also be beneficial to improve recovery and peak shape.[5]

Q3: What are the recommended mobile phases for IP-RP HPLC of DNA?

A3: A common mobile phase system consists of an aqueous buffer with an ion-pairing agent and an organic solvent.

  • Aqueous Buffer (Mobile Phase A): Often contains an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or a combination of triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[5][6]

  • Organic Solvent (Mobile Phase B): Acetonitrile is a common choice. The concentration of the ion-pairing agent is critical; higher concentrations can improve peak shape and retention.[6]

Q4: How can I confirm that my purified fractions contain the 13C labeled DNA?

A4: While HPLC provides purification, a secondary technique is needed to confirm 13C enrichment. The most common method is liquid chromatography-mass spectrometry (LC-MS).[7][8] By analyzing the mass-to-charge ratio of the purified DNA, you can determine the extent of 13C incorporation.

Q5: My baseline is noisy. What could be the cause?

A5: A noisy baseline can be caused by several factors:

  • Mobile Phase: Impurities in the mobile phase or incomplete degassing can contribute to noise. Always use high-purity solvents and degas your mobile phases.

  • Pump: Leaks or faulty check valves in the pump can cause pressure fluctuations and a noisy baseline.

  • Detector: A failing lamp in a UV detector can also be a source of noise.

  • Column Contamination: Contaminants from previous injections eluting slowly can cause baseline disturbances.

Q6: Should I use a guard column?

A6: Yes, using a guard column is highly recommended. It is a small, disposable column placed before the main analytical column to protect it from contaminants and particulates in the sample and mobile phase. This can significantly extend the life of your more expensive analytical column.[3]

Key Experimental Protocols

General Ion-Pair Reversed-Phase (IP-RP) HPLC Method for Oligonucleotide Purification

This protocol provides a starting point for the purification of 13C labeled DNA oligonucleotides. Optimization will likely be required for specific sequences and lengths.

  • HPLC System: A biocompatible HPLC system is recommended.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 100 mM TEAA in water.

  • Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile/water.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 50-60 °C (to denature secondary structures).

  • Detection: UV at 260 nm.

  • Gradient: A linear gradient from a low percentage of B to a higher percentage, optimized to elute the target DNA. For example, 5% to 65% B over 30 minutes.

Sample Preparation
  • Resuspend DNA: Dissolve the crude 13C labeled DNA pellet in an appropriate buffer, such as 0.1 M TEAA or sterile water.

  • Filter Sample: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.

This technical support guide is intended to provide general assistance. Specific applications may require further method development and optimization.

References

Validation & Comparative

A Comparative Analysis of ¹³C vs. ³¹P NMR for Nucleic Acid Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level. Among the various NMR-active nuclei, ¹³C and ³¹P offer unique and complementary insights into the intricate world of DNA and RNA. This guide provides a comparative analysis of ¹³C and ³¹P NMR spectroscopy for nucleic acid studies, aimed at researchers, scientists, and drug development professionals.

Probing Different Aspects of Nucleic Acid Structure

³¹P NMR: A Window into the Polynucleotide Backbone

Phosphorus-31 NMR is particularly well-suited for investigating the phosphodiester backbone of nucleic acids. With a natural abundance of 100% and a high gyromagnetic ratio, ³¹P NMR offers excellent sensitivity without the need for isotopic labeling[1][2]. The chemical shift of the ³¹P nucleus is highly sensitive to the local conformation of the phosphate (B84403) backbone, particularly the torsion angles α and ζ. This makes ³¹P NMR a valuable tool for studying sequence-dependent variations in backbone geometry, conformational transitions (e.g., BI to BII in B-DNA), and the binding of proteins or small molecules that induce changes in the DNA or RNA backbone[3][4].

¹³C NMR: Unraveling the Structure of Sugars and Bases

Carbon-13 NMR provides detailed information about the carbon skeleton of the ribose or deoxyribose sugars and the nitrogenous bases[5]. Unlike ³¹P, the natural abundance of ¹³C is low (about 1.1%), necessitating isotopic enrichment for most nucleic acid studies, especially for larger molecules[1][6]. ¹³C chemical shifts are sensitive to a variety of structural parameters, including sugar pucker, glycosidic torsion angles, and base pairing/stacking interactions[7][8]. Multidimensional NMR experiments involving ¹³C, often in combination with ¹⁵N labeling, are instrumental in the complete resonance assignment and structure determination of nucleic acids[5][6].

Quantitative Comparison of ¹³C and ³¹P NMR for Nucleic Acid Studies

Feature¹³C NMR³¹P NMR
Natural Abundance ~1.1%100%
Sensitivity Low (requires isotopic labeling)High
Primary Information Sugar pucker, glycosidic torsion angles, base pairing and stackingPhosphodiester backbone conformation (torsion angles α, ζ), BI/BII transitions
Sample Preparation Often requires uniform or selective ¹³C (and ¹⁵N) isotopic labelingTypically uses natural abundance samples
Spectral Resolution Can be crowded, especially for larger RNAs, but multidimensional experiments and labeling strategies improve resolution[6]Generally good dispersion, allowing for the resolution of individual phosphate resonances[2]
Key Applications Detailed 3D structure determination of DNA and RNA, studies of sugar-base interactionsAnalysis of backbone dynamics, protein-nucleic acid interactions, drug binding effects on backbone

Experimental Protocols

A fundamental understanding of the experimental setup is crucial for obtaining high-quality NMR data. Below are generalized protocols for ¹³C and ³¹P NMR of nucleic acids.

  • Sample Preparation: RNA is typically produced by in vitro transcription using ¹³C (and ¹⁵N) labeled nucleotide triphosphates (NTPs)[6]. The purified RNA is then dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O or 99.9% D₂O.

  • NMR Experiment: A variety of multidimensional heteronuclear correlation experiments are employed for resonance assignment and structure determination. These include 2D/3D ¹H-¹³C HSQC, HCCH-TOCSY, and NOESY experiments[6].

  • Data Acquisition: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. Key parameters include the spectral widths in each dimension, the number of scans, and the mixing times for TOCSY and NOESY experiments.

  • Data Processing and Analysis: The acquired data is processed using software such as TopSpin or NMRPipe. This involves Fourier transformation, phasing, and baseline correction. Resonance assignments are then made, and structural restraints (e.g., NOEs, J-couplings) are extracted for structure calculation.

  • Sample Preparation: DNA samples can be chemically synthesized or obtained commercially. The DNA is dissolved in a buffer solution (e.g., 100 mM phosphate buffer, pH 7.4) and lyophilized, then re-dissolved in D₂O[3].

  • NMR Experiment: One-dimensional ³¹P NMR spectra can provide general information about the backbone conformation. For resonance assignment and more detailed analysis, 2D ¹H-³¹P correlation experiments (e.g., HSQC) are commonly used[3].

  • Data Acquisition: Experiments are performed on an NMR spectrometer. For 2D ¹H-³¹P HSQC, typical parameters include the number of points in the direct and indirect dimensions and a relaxation delay[3].

  • Data Processing and Analysis: The spectra are processed to obtain chemical shifts and coupling constants. The ³¹P chemical shifts are indicative of the backbone conformation, with downfield shifts often associated with the BII conformation[3].

Visualizing NMR Workflows and Information

To better illustrate the processes and information obtained from each technique, the following diagrams are provided.

experimental_workflow_13C_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis in_vitro In Vitro Transcription with ¹³C NTPs purification RNA Purification in_vitro->purification dissolution Dissolution in NMR Buffer purification->dissolution nmr_exp Multidimensional NMR Experiments (HSQC, NOESY) dissolution->nmr_exp processing Data Processing nmr_exp->processing assignment Resonance Assignment processing->assignment structure Structure Calculation assignment->structure

Caption: Experimental workflow for ¹³C NMR of nucleic acids.

experimental_workflow_31P_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis DNA Synthesis (Natural Abundance) dissolution Dissolution in D₂O Buffer synthesis->dissolution nmr_exp 1D ³¹P or 2D ¹H-³¹P NMR Experiments dissolution->nmr_exp processing Spectral Processing nmr_exp->processing analysis Chemical Shift Analysis processing->analysis conformation Backbone Conformation analysis->conformation

Caption: Experimental workflow for ³¹P NMR of nucleic acids.

information_comparison cluster_13C ¹³C NMR Information cluster_31P ³¹P NMR Information cluster_combined Combined Structural Insights sugar_pucker Sugar Pucker structure_determination High-Resolution 3D Structure sugar_pucker->structure_determination glycosidic_angle Glycosidic Angle glycosidic_angle->structure_determination base_pairing Base Pairing base_pairing->structure_determination base_stacking Base Stacking base_stacking->structure_determination backbone_torsion Backbone Torsion Angles (α, ζ) backbone_torsion->structure_determination bi_bii BI/BII Conformations bi_bii->structure_determination backbone_dynamics Backbone Dynamics backbone_dynamics->structure_determination protein_interaction Protein/Ligand Interactions structure_determination->protein_interaction

Caption: Information obtained from ¹³C and ³¹P NMR.

Conclusion

References

A Researcher's Guide: DMT-dT-¹³C versus Uniformly Labeled DNA for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and dynamic analysis of DNA, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison between site-specific labeling, exemplified by the use of 5'-Dimethoxytrityl-2'-deoxythymidine-cyanoethyl-phosphoramidite with a ¹³C-labeled thymine (B56734) base (DMT-dT-¹³C), and uniform ¹³C labeling of DNA.

This comparison is supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research objectives.

At a Glance: Key Differences

FeatureDMT-dT-¹³C (Site-Specific Labeling)Uniformly ¹³C Labeled DNA
Primary Application Studies of dynamics (μs-ms timescale), resonance assignment in complex spectra, protein-DNA interactions at specific sites.[1][2]De novo structure determination, global structural analysis.
Spectral Complexity Simplified; single or few labeled sites result in clean, well-resolved spectra.[3]Complex; extensive ¹³C-¹³C scalar couplings lead to signal splitting and spectral overlap.[2]
Resolution High resolution in the ¹³C dimension due to the absence of ¹³C-¹³C couplings.[2]Lower resolution in the ¹³C dimension, often requiring constant-time experiments to suppress couplings, which can limit the number of increments.[2]
Sensitivity Potentially higher for the labeled site due to sharper lines and no signal loss from coupling evolution.[3][4]Can be lower due to signal splitting and the need for pulse sequences that mitigate coupling at the cost of sensitivity.[3]
Information Content Provides detailed information about a specific, targeted location within the DNA molecule.Provides a global view of the entire molecule's structure.
Synthesis Method Chemical synthesis using labeled phosphoramidites.[1]Typically enzymatic synthesis (e.g., PCR) using labeled dNTPs.[5]
Cost High cost for the synthesis of the labeled phosphoramidite (B1245037) and subsequent oligonucleotide synthesis.High cost of uniformly ¹³C-labeled dNTPs and enzymatic amplification.

Performance Comparison: Quantitative Insights

The choice between site-specific and uniform labeling significantly impacts the quality and interpretability of NMR spectra. The following table summarizes key quantitative performance metrics.

ParameterDMT-dT-¹³C (Site-Specific)Uniformly ¹³C Labeled DNANotes
Typical ¹³C Linewidths Narrower (e.g., 2-5 Hz)Broader (e.g., 10-30 Hz or more) due to ¹Jcc and ²Jcc couplings.Sharper lines in site-specifically labeled samples lead to better resolution and more accurate measurement of relaxation parameters.[6]
Sensitivity Enhanced for the labeled site.Can be reduced by up to 50% or more in constant-time experiments designed to remove ¹³C-¹³C couplings.Site-specific labeling avoids the need for such sensitivity-compromising experiments.[3]
Cost Estimation Custom synthesis of a single ¹³C-labeled phosphoramidite can range from
500500-500−
2000+. The cost per modified oligo is then the sum of the standard oligo synthesis cost plus the cost of the labeled amidite.
Uniformly ¹³C-labeled dNTPs can cost >$1000 per µmol. Enzymatic synthesis of a 50 µg sample can require several hundred dollars worth of labeled dNTPs.[7][8]Prices are estimates and can vary significantly between suppliers and with scale.[9][10][11]

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific DNA sequence, its binding partners, and the available NMR instrumentation.

Protocol 1: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

The ¹H-¹³C HSQC experiment is fundamental for correlating directly bonded ¹H and ¹³C nuclei, providing a fingerprint of the labeled sites.

Objective: To obtain a 2D correlation spectrum of directly bonded protons and ¹³C nuclei.

Sample Preparation:

  • Dissolve the lyophilized DNA sample in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.1-1.0 mM.

  • Add 5-10% D₂O for the lock signal.

  • Transfer the sample to a suitable NMR tube.

Instrument Setup (for a 600 MHz spectrometer):

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Set the sample temperature (e.g., 298 K).

  • Lock and shim the sample. For experiments on non-spinning samples, shim the X and Y gradients.[12]

Acquisition Parameters (using a standard hsqcetgpsisp2.2 pulse sequence): [13]

  • Spectral Width (¹H): 12-16 ppm, centered at the water resonance (~4.7 ppm).

  • Spectral Width (¹³C): Dependent on the labeled site. For thymine C6, a width of ~10 ppm centered around 138 ppm is appropriate. For uniformly labeled samples, a wider range (e.g., 100-150 ppm) is necessary.

  • Number of Points (¹H): 2048 complex points.

  • Number of Increments (¹³C): 128-256 complex points. For uniformly labeled samples, more increments may be needed for adequate resolution, but this will be limited by relaxation losses in constant-time experiments.

  • ¹J(C,H) Coupling Constant: Optimized for the expected one-bond coupling (e.g., ~145 Hz for aromatic C-H).[13]

  • Recycle Delay: 1.5-2.0 seconds.

  • Number of Scans: 8-64, depending on sample concentration.

Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Fourier transform the data.

  • Phase correct the spectrum.

  • Reference the spectrum using an internal or external standard.

Protocol 2: 2D ¹³C-edited NOESY-HSQC

This experiment is crucial for obtaining distance restraints between protons, which are essential for structure determination. The ¹³C-editing helps to resolve overlapping proton signals.

Objective: To obtain through-space correlations (NOEs) between protons, with the signals dispersed by the chemical shift of the attached ¹³C nucleus.

Sample and Instrument Setup: As for the ¹H-¹³C HSQC experiment.

Acquisition Parameters (using a standard noesyhsqcfpf3gpsi3d pulse sequence for a uniformly labeled sample, or a ¹³C-filtered NOESY for a site-specifically labeled sample):

  • Spectral Widths (¹H and ¹³C): As for the HSQC experiment.

  • Number of Points (¹H): 2048 complex points.

  • Number of Increments (t1, ¹H): 256-512 complex points.

  • Number of Increments (t2, ¹³C): 64-128 complex points.

  • NOESY Mixing Time (τ_mix): 100-300 ms (B15284909), depending on the size of the DNA and the expected correlation times. A range of mixing times should be tested.

  • Recycle Delay: 2.0-2.5 seconds.

  • Number of Scans: 16-128.

Processing:

  • Process the data similarly to the HSQC experiment.

  • Analyze the cross-peaks to identify protons that are close in space (< 5 Å). For site-specifically labeled samples, this can reveal interactions between the labeled residue and other parts of the DNA or a binding partner.

Protocol 3: ¹³C ZZ-Exchange Spectroscopy for Dynamics

This experiment is used to quantify slow conformational exchange processes (in the millisecond to second timescale) by monitoring the exchange of magnetization between two or more distinct states.

Objective: To measure the rates of conformational exchange for a ¹³C-labeled site.

Sample and Instrument Setup: As for the ¹H-¹³C HSQC experiment. The sample must exhibit distinct NMR signals for the exchanging conformations.

Acquisition Parameters (based on a ¹H-¹³C HSQC experiment with a variable mixing time):

  • A series of 2D ¹H-¹³C HSQC-like experiments are recorded with a variable mixing time (T_mix) during which longitudinal ¹³C magnetization is allowed to exchange.

  • Mixing Times: A range of mixing times from ~50 ms to several seconds should be used, chosen to bracket the expected exchange rate.

  • Recycle Delay: Should be at least 5 times the longest T1 relaxation time of the ¹³C nuclei being studied.

  • Other parameters are similar to a standard ¹H-¹³C HSQC.

Data Analysis:

  • The intensities of the diagonal and cross-peaks in the series of spectra are measured for each mixing time.

  • The build-up of cross-peak intensity as a function of mixing time is fit to an exponential function to extract the exchange rate constants.[14]

Visualizing the Methodologies

The following diagrams illustrate the conceptual differences and experimental workflows for the two labeling strategies.

experimental_workflow cluster_synthesis DNA Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis ss_synth Site-Specific Synthesis (Chemical) ss_nmr Simplified Spectra (e.g., ¹H-¹³C HSQC) ss_synth->ss_nmr uni_synth Uniform Synthesis (Enzymatic/PCR) uni_nmr Complex Spectra (e.g., Constant-Time HSQC) uni_synth->uni_nmr ss_input DMT-dT-¹³C Phosphoramidite ss_input->ss_synth uni_input Uniformly ¹³C-dNTPs uni_input->uni_synth ss_analysis Dynamics (Relaxation Dispersion, ZZ-Exchange) Resonance Assignment ss_nmr->ss_analysis uni_analysis 3D Structure Determination (NOESY-based) uni_nmr->uni_analysis ss_output Site-Specific Dynamics & Interactions ss_analysis->ss_output uni_output Global 3D Structure uni_analysis->uni_output

Caption: Experimental workflow for NMR studies using site-specific versus uniformly labeled DNA.

logical_comparison cluster_site_specific DMT-dT-¹³C (Site-Specific) cluster_uniform Uniformly Labeled DNA ss_adv Advantages: - Simplified Spectra - No ¹³C-¹³C Couplings - High Resolution - Ideal for Dynamics uni_dis Disadvantages: - Complex Spectra - ¹³C-¹³C Couplings reduce resolution - Lower sensitivity in some experiments ss_dis Disadvantages: - Information from one site - Labeled amidite synthesis can be costly uni_adv Advantages: - Global Structural Information - All sites are NMR-active start_node Research Goal dynamics_path Study Dynamics or a Specific Site start_node->dynamics_path structure_path Determine Global Structure start_node->structure_path dynamics_path->ss_adv structure_path->uni_adv

References

A Guide to Cross-Validation of Structural Data from 13C Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of high-resolution three-dimensional structures of DNA is fundamental to understanding its biological function and its interactions with therapeutic agents. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, the exclusive reliance on Nuclear Overhauser Effect (NOE) data, which provides short-range distance restraints, can limit the accuracy and precision of the resulting structures. The incorporation of long-range structural information through the use of 13C isotopic labeling and the measurement of Residual Dipolar Couplings (RDCs) offers a significant advancement in the field. This guide provides a comparative overview of DNA structure determination with and without 13C-derived data, supported by experimental protocols and data analysis workflows.

The Impact of 13C Labeling on DNA Structure Refinement

The inclusion of RDC restraints, derived from 13C-labeled DNA, in addition to traditional NOE restraints, leads to a significant improvement in the quality of the determined structures. RDCs provide information on the orientation of internuclear vectors relative to the magnetic field, offering global structural restraints that are particularly valuable for defining the overall shape and long-range geometry of the DNA molecule.

ParameterNOE Restraints OnlyNOE + RDC Restraints
Backbone RMSD (Å) Higher (e.g., ~1.5 - 2.5 Å)Lower (e.g., < 1.0 Å)
Precision (Ensemble RMSD) ModerateHigh
Accuracy (vs. Crystal Structure) GoodExcellent
Helical Parameter Definition Less definedMore precisely determined
Global Fold Generally correctMore accurately defined

This table summarizes the general improvements observed when incorporating RDC restraints from 13C labeled DNA into structure calculations. The exact values can vary depending on the specific DNA sequence and the quality of the experimental data.

Experimental and Computational Workflow

The process of obtaining and utilizing data from 13C labeled DNA involves several key steps, from sample preparation to structure validation.

Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow A 13C Labeling of DNA B NMR Data Acquisition (NOESY, HSQC, etc.) A->B C RDC Measurement B->C D Structure Calculation (e.g., Xplor-NIH) C->D NOE & RDC Restraints E Structure Refinement D->E F Structure Validation (e.g., PROCHECK) E->F

Caption: General workflow for DNA structure determination using 13C labeling.

Key Experimental Protocols

Enzymatic Synthesis of Uniformly 13C, 15N-Labeled DNA

This protocol describes a method for producing milligram quantities of uniformly 13C, 15N-labeled DNA oligonucleotides for NMR studies.[1][2][3]

Materials:

  • Template DNA

  • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl2

  • Uniformly 13C, 15N-labeled dNTPs

  • Taq DNA Polymerase

  • Klenow Fragment of DNA Polymerase I

  • KOH, HCl

  • Sephadex G-15 and G-25 columns

  • DEAE Sepharose/Sephacel column

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) equipment

Procedure:

  • Polymerization Reaction:

    • Combine template DNA, 10x polymerization buffer, MgCl2, and 13C, 15N-labeled dNTPs. The ratio of dNTPs should be stoichiometric with respect to the desired oligonucleotide product, with a 20% excess of each dNTP to ensure complete primer extension.[2]

    • Add Taq DNA polymerase (approximately 24,000 U/µmol of template).[2]

    • Incubate the reaction mixture in a boiling water bath for 2 minutes, followed by incubation at 72°C for 2-4 hours.[2]

  • Blunt-Ending (if necessary):

    • To remove any non-templated nucleotide additions by Taq polymerase, treat the reaction with the Klenow fragment of DNA polymerase I.[1]

    • Incubate at 37°C for 8 hours, then inactivate the Klenow fragment by heating in a boiling water bath for 5 minutes.[2]

  • Primer Cleavage and Purification:

    • Adjust the pH of the reaction to 12.5 with KOH and incubate at 55°C for 8 hours to cleave the primers.[2]

    • Neutralize the reaction with HCl.[2]

    • Desalt the sample using a Sephadex G-15 column.[2]

    • Separate the product from the template and primers by denaturing PAGE.[2]

    • Electroelute the product band from the gel.[2]

    • Further purify the product by chromatography on a DEAE Sepharose/Sephacel column.[2]

    • Desalt the final product using a Sephadex G-25 column and lyophilize.[2]

  • Sample Preparation for NMR:

    • Dissolve the labeled DNA in D2O or a suitable NMR buffer. For duplex formation, titrate the unlabeled complementary strand and monitor complex formation using 1H-13C HSQC spectra.[2]

Structure Calculation and Refinement with Xplor-NIH

Xplor-NIH is a widely used software package for biomolecular structure determination from NMR data. The inclusion of RDC restraints requires specific considerations in the calculation protocol.

XplorNIH cluster_SA Simulated Annealing Stages A Input Data: - NOE restraints - RDC restraints - Dihedral angle restraints B Initial Structure Generation (Extended or random) A->B C Simulated Annealing Protocol B->C D Refinement in Water C->D E Ensemble of Structures D->E SA1 High Temperature Dynamics SA2 Slow Cooling SA1->SA2 SA3 Minimization SA2->SA3

Caption: Xplor-NIH structure calculation workflow with RDCs.

A typical Xplor-NIH script for a DNA structure calculation incorporating RDCs would involve:

  • Defining the molecular topology and parameters.

  • Reading in the experimental restraints: NOE-derived distance restraints, dihedral angle restraints, and RDC data.

  • Generating an initial extended structure.

  • Performing a simulated annealing protocol: This typically involves a high-temperature dynamics phase to explore conformational space, followed by a slow cooling phase to allow the structure to fold, and a final energy minimization step. RDC restraints are often introduced during the cooling and minimization stages.

  • Refining the structure in a water box (optional but recommended).

  • Generating an ensemble of the lowest energy structures.

Structure Validation

Once an ensemble of structures is generated, it is crucial to validate their quality using various tools.

PROCHECK-NMR

PROCHECK-NMR is a widely used program to assess the stereochemical quality of protein and nucleic acid structures.[4][5][6] For DNA, it analyzes parameters such as:

  • Torsion angles: It checks the main chain and side chain torsion angles against their expected distributions.

  • Bond lengths and angles: Deviations from standard values are flagged.

  • Planarity of base pairs: The planarity of the aromatic rings of the bases is assessed.

A good quality DNA structure will have the vast majority of its residues in the most favored regions of the relevant plots and minimal deviations from ideal geometry.

Protein Structure Validation Software (PSVS)

PSVS is a web-based suite of tools that provides a comprehensive validation of protein and nucleic acid structures. It integrates several programs, including PROCHECK, MolProbity, and others, to provide a detailed report on:

  • Stereochemical quality: Ramachandran plot analysis (for proteins) and other geometric checks.

  • Clash score: A measure of steric clashes between atoms.

  • Agreement with experimental data: Analysis of restraint violations.

Conclusion

The cross-validation of structural data from 13C labeled DNA through the incorporation of RDC restraints provides a more accurate and detailed picture of DNA structure in solution. This enhanced structural information is invaluable for understanding DNA-protein interactions, the mechanisms of drug binding, and the rational design of new therapeutic agents. The experimental and computational protocols outlined in this guide provide a framework for researchers to apply these powerful techniques in their own work.

References

A Comparative Guide to Assessing the Purity and Identity of ¹³C Labeled Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled oligonucleotides, ensuring the purity and identity of ¹³C labeled phosphoramidites is a critical first step. The quality of these starting materials directly impacts the integrity, yield, and efficacy of the final therapeutic or research product.[1][2] This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.

The principal techniques for characterizing phosphoramidites, including their ¹³C labeled variants, are High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR), and Mass Spectrometry (MS).[1][2][3] Each method offers unique advantages and provides complementary information to create a comprehensive quality control profile.

Classification of Impurities

Impurities in phosphoramidite (B1245037) synthesis are generally categorized into three classes based on their reactivity and potential impact on oligonucleotide synthesis.[3][4]

  • Nonreactive and Noncritical: These impurities do not participate in the oligonucleotide synthesis and are typically removed during standard purification. Examples include hydrolyzed nucleosides.[3][4]

  • Reactive but Noncritical: These can be incorporated into the oligonucleotide chain but are readily detectable and separable from the desired product. An example is a phosphoramidite with a modification on the 5'-OH group other than the intended dimethoxytrityl (DMT) group.[3][4]

  • Reactive and Critical: These are the most detrimental as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product. A key example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can cause errors in the growing oligonucleotide chain.[3][5]

Comparative Analysis of Analytical Methods

A multi-faceted approach combining chromatography and spectroscopy is essential for the robust characterization of ¹³C labeled phosphoramidites. The following sections compare the primary analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone for determining the purity of phosphoramidites.[1][3] The technique separates the phosphoramidite from its impurities based on hydrophobicity. Due to the chiral phosphorus center, the main product typically appears as two distinct peaks representing the two diastereomers.[1][3][6]

Strengths of HPLC:

  • High resolution for separating closely related impurities.

  • Provides quantitative purity assessment based on peak area.

  • Can be coupled with mass spectrometry (LC-MS) for simultaneous separation and identification.[2][7]

Limitations of HPLC:

  • May not resolve all co-eluting impurities.

  • Identification of unknown peaks requires further analysis, typically by mass spectrometry.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a powerful, non-destructive technique that provides specific information about the phosphorus-containing compounds in the sample. It is particularly useful for identifying and quantifying phosphorus-based impurities.[1][8] The phosphoramidite (P(III)) signals typically resonate between 140 and 155 ppm, while oxidized P(V) species appear in a different region of the spectrum (-25 to 99 ppm).[1][8]

Strengths of ³¹P NMR:

  • Directly probes the phosphorus environment, providing unambiguous identification of P(III) and P(V) species.[1]

  • Offers quantitative information on the relative amounts of different phosphorus species.

  • The simplicity of the spectra, often showing singlets for each diastereomer in proton-decoupled mode, allows for straightforward interpretation.[8]

Limitations of ³¹P NMR:

  • Lower sensitivity compared to HPLC-UV.

  • Does not provide information about non-phosphorus-containing impurities.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the ¹³C labeled phosphoramidite by providing an accurate mass measurement.[1][9] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Due to the acid-labile nature of phosphoramidites, specialized methods, such as using non-aqueous solvents or specific adduct-forming salts (e.g., LiCl or NaCl), may be required to prevent degradation during analysis.[9][10]

Strengths of MS:

  • Provides precise molecular weight confirmation, which is crucial for verifying the incorporation of the ¹³C label.

  • When coupled with LC, it can identify and aid in the structural elucidation of unknown impurities.[7][11]

  • High sensitivity allows for the detection of trace-level impurities.[7][11]

Limitations of MS:

  • Can be challenging for quantitative analysis without appropriate standards.

  • The inherent instability of phosphoramidites can complicate analysis.[10]

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical methods for assessing ¹³C labeled phosphoramidites.

Analytical MethodPrimary Information ProvidedTypical Purity SpecificationKey Impurities DetectedThroughput
RP-HPLC Purity (diastereomer separation)≥99%[3]Process-related impurities, diastereomers, hydrolyzed speciesHigh
³¹P NMR Identity, P(III) vs. P(V) contentP(V) <1%[1]Oxidized phosphoramidites, H-phosphonatesMedium
Mass Spectrometry Identity (Molecular Weight)Confirms theoretical massImpurities with different massesHigh (flow injection)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of ¹³C labeled phosphoramidites.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: A linear gradient appropriate for the specific phosphoramidite, typically starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over 15-30 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: Ambient[1]

  • Detection: UV at 254 nm or a wavelength appropriate for the nucleobase.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of approximately 1.0 mg/mL.[1][2]

Protocol 2: Identity and P(V) Impurity Assessment by ³¹P NMR

This protocol is for the analysis of phosphorus-containing species.

  • Spectrometer: 202 MHz or higher

  • Pulse Program: Proton decoupled (e.g., zgig)[1]

  • Solvent: CDCl₃ with 1% triethylamine (B128534) (v/v)[1]

  • Sample Concentration: Approximately 0.3 g/mL[1]

  • Acquisition Parameters:

    • Acquisition time: 1.5 sec[1]

    • Relaxation delay (D1): 2.0 sec[1]

    • Spectral width: 300 ppm[1]

    • Number of scans: 1024[1]

  • Reference: An external standard of 5% H₃PO₄ in D₂O can be used.[1]

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes a flow injection analysis for rapid identity confirmation.

  • Mass Spectrometer: Orbitrap or similar high-resolution mass spectrometer[1]

  • Ionization Mode: ESI positive polarity (ESI+)[1]

  • Mobile Phase: 100% Acetonitrile[1]

  • Flow Rate: 0.5 mL/min[1]

  • Scan Range: 150–2000 m/z[1]

  • Resolution: 120,000[1]

  • Sample Preparation: Dissolve the phosphoramidite in the mobile phase to a concentration of approximately 0.1 mg/mL.[1]

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the assessment of ¹³C labeled phosphoramidites.

ExperimentalWorkflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Methods cluster_results Data Analysis & Assessment start ¹³C Labeled Phosphoramidite Synthesis prep Sample Preparation (Anhydrous Acetonitrile) start->prep hplc RP-HPLC prep->hplc nmr ³¹P NMR prep->nmr ms Mass Spectrometry prep->ms purity Purity (%) hplc->purity impurities Impurity Profile hplc->impurities nmr->impurities identity Identity (Mass) ms->identity ms->impurities final Quality Assessment: Pass/Fail purity->final identity->final impurities->final

Caption: Experimental workflow for the quality assessment of ¹³C labeled phosphoramidites.

SignalingPathways cluster_input Input Material cluster_impurities Potential Impurities cluster_methods Detection Methods phosphoramidite ¹³C Labeled Phosphoramidite hydrolyzed Hydrolyzed Species (H-phosphonate) phosphoramidite->hydrolyzed can contain oxidized Oxidized Species (P(V)) phosphoramidite->oxidized can contain reverse Reverse Amidite phosphoramidite->reverse can contain other Other Process Impurities phosphoramidite->other can contain hplc HPLC phosphoramidite->hplc analyzed by nmr ³¹P NMR phosphoramidite->nmr analyzed by ms MS phosphoramidite->ms analyzed by hydrolyzed->hplc detects oxidized->nmr quantifies reverse->hplc detects reverse->ms detects other->hplc separates

Caption: Logical relationships between phosphoramidite impurities and detection methods.

References

A Researcher's Guide to Isotopic Labeling of DNA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of molecular analysis, isotopic labeling of DNA is an indispensable tool. By replacing atoms with their heavier, non-radioactive isotopes, scientists can trace, track, and quantify DNA in a variety of applications, from structural determination to metabolic flux analysis. This guide provides a comparative study of different isotopic labeling patterns in DNA, offering a clear overview of their performance, supported by experimental data and detailed protocols to aid in selecting the optimal strategy for your research needs.

This guide delves into the primary methodologies for isotopic labeling of DNA, including uniform labeling, site-specific labeling, and the use of various isotopic precursors. We will explore the advantages and limitations of each approach, providing a framework for choosing the most effective method based on experimental goals and available resources.

Comparative Analysis of DNA Isotopic Labeling Patterns

The choice of an isotopic labeling strategy is contingent on the specific research question. Uniform labeling, where all atoms of a particular element are replaced with a heavy isotope (e.g., ¹³C, ¹⁵N), is often employed for studies requiring a general overview of DNA synthesis or turnover. In contrast, site-specific labeling allows for the precise placement of an isotope at a particular position within the DNA molecule, providing a higher level of detail for structural or mechanistic studies.

Performance and Cost Comparison of Isotopic Precursors

The selection of the isotopic precursor is a critical factor influencing both the efficiency and cost of the labeling experiment. Commonly used precursors include isotopically labeled glucose, glycine, and thymidine, each with distinct incorporation pathways and economic considerations.

PrecursorLabeling PatternIncorporation PathwayRelative EfficiencyRelative CostKey Applications
[U-¹³C]-Glucose Uniform ¹³CDe novo nucleotide synthesisModerateHighMetabolic flux analysis, Cell proliferation studies[1]
[1-¹³C]-Glycine Purine-specific ¹³CDe novo purine (B94841) biosynthesisHighLowEconomical labeling for DNA synthesis measurement[1]
[1,2-¹³C₂]-Glycine Purine-specific ¹³CDe novo purine biosynthesisHighLowEconomical labeling for DNA synthesis measurement[1]
[U-¹³C, ¹⁵N]-Thymidine Pyrimidine-specific ¹³C, ¹⁵NSalvage pathwayHighHighStudies focused on the salvage pathway, Cell proliferation[1]
¹⁵NH₄Cl Uniform ¹⁵NDe novo and salvage pathwaysHighModerateNMR structural studies, DNA-SIP[2]

Note: Relative efficiency and cost are generalized and can vary based on the specific experimental system and supplier.

Key Applications and Experimental Workflows

Isotopically labeled DNA is a cornerstone of numerous advanced research applications. Below, we explore two prominent examples: DNA Stable Isotope Probing (DNA-SIP) and Isotope-Assisted Metabolic Flux Analysis, complete with visualizations of their experimental workflows.

DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique used in microbial ecology to identify active microorganisms in a community that are assimilating a specific substrate. By providing a ¹³C-labeled substrate, researchers can distinguish the DNA of active microbes from the rest of the community.

DNA_SIP_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Incubation Incubation of Environmental Sample with ¹³C-labeled Substrate DNA_Extraction Total DNA Extraction Incubation->DNA_Extraction Assimilation of ¹³C Ultracentrifugation Density Gradient Ultracentrifugation DNA_Extraction->Ultracentrifugation Fractionation Gradient Fractionation (Separation of ¹³C-DNA and ¹²C-DNA) Ultracentrifugation->Fractionation Analysis Molecular Analysis (e.g., Sequencing, DGGE) Fractionation->Analysis

A simplified workflow of a DNA Stable Isotope Probing (DNA-SIP) experiment.
Isotope-Assisted Metabolic Flux Analysis

Isotope-assisted metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a biological system. By introducing a labeled substrate, such as ¹³C-glucose, researchers can trace the path of the labeled carbons through various metabolic pathways.

Metabolic_Flux_Analysis cluster_input Inputs cluster_process Process cluster_output Output Labeled_Substrate Isotopically Labeled Substrate (e.g., ¹³C-Glucose) Cell_Culture Cell Culture with Labeled Substrate Labeled_Substrate->Cell_Culture Metabolic_Model Metabolic Network Model Flux_Calculation Computational Flux Calculation Metabolic_Model->Flux_Calculation External_Fluxes External Flux Measurements External_Fluxes->Flux_Calculation Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (Measures Mass Isotopomer Distributions) Metabolite_Extraction->MS_Analysis MS_Analysis->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Workflow for Isotope-Assisted Metabolic Flux Analysis.

Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Bacterial DNA for DNA-SIP

This protocol outlines the general steps for uniformly labeling bacterial DNA with ¹⁵N for use in DNA-SIP experiments.

Materials:

  • Bacterial culture of interest

  • Growth medium appropriate for the bacteria, prepared with ¹⁵NH₄Cl as the sole nitrogen source (e.g., Pro99, SN, SNAX, or Amp1 medium)

  • Standard DNA extraction kit

  • Quantification assay for dsDNA (e.g., PicoGreen)

  • Cesium chloride (CsCl)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Ultracentrifuge with a vertical rotor (e.g., Beckman VTi 65)

  • OptiSeal polyallomer tubes

Procedure:

  • Preparation of ¹⁵N Growth Medium: Prepare the appropriate growth medium, substituting the standard nitrogen source with ¹⁵NH₄Cl.

  • Bacterial Growth and Labeling: Inoculate the ¹⁵N-containing medium with the bacterial culture. For complete labeling, it is recommended to subculture the bacteria in the heavy medium at least three times.

  • Harvesting Cells: Harvest the bacterial cells grown in the ¹⁵N medium by centrifugation.

  • DNA Extraction: Extract the genomic DNA from the harvested cells using a standard DNA extraction protocol.

  • DNA Quantification: Quantify the extracted DNA using a dsDNA-specific fluorescence assay. A minimum of 10 µg of DNA is typically required for density gradient centrifugation.

  • Density Gradient Ultracentrifugation: a. In an OptiSeal tube, mix the extracted DNA with TE buffer to a final volume of 0.9 ml. b. Add 4 ml of a CsCl solution in TE buffer with a density of approximately 1.8 g/ml to the DNA solution. The final density of the mixture should be around 1.7 g/ml. c. Centrifuge the samples in a vertical rotor at the appropriate speed and for the required duration to separate the ¹⁵N-labeled ("heavy") DNA from any unlabeled ("light") DNA.

  • Fractionation and Analysis: After centrifugation, carefully fractionate the gradient and analyze the DNA in each fraction to identify the location of the heavy DNA.

Protocol 2: In Vitro Labeling of DNA using Labeled dNTPs

This protocol describes a general method for in vitro synthesis of isotopically labeled DNA using techniques such as PCR.

Materials:

  • DNA template

  • Forward and reverse primers

  • DNA polymerase (e.g., Taq polymerase)

  • Isotopically labeled dNTPs (e.g., ¹³C, ¹⁵N-labeled)

  • Unlabeled dNTPs (if partial labeling is desired)

  • PCR buffer

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

  • DNA purification kit

Procedure:

  • PCR Reaction Setup: In a PCR tube, combine the DNA template, forward and reverse primers, DNA polymerase, PCR buffer, and the desired ratio of labeled to unlabeled dNTPs. For uniform labeling, use only the isotopically labeled dNTPs.

  • PCR Amplification: Perform the PCR amplification in a thermocycler using an appropriate program for the specific template and primers.

  • Verification of Amplification: Verify the successful amplification of the DNA by running a small aliquot of the PCR product on an agarose gel.

  • Purification of Labeled DNA: Purify the labeled PCR product using a suitable DNA purification kit to remove primers, unincorporated dNTPs, and the polymerase.

  • Quantification and Storage: Quantify the purified labeled DNA and store it at -20°C for future use in applications such as NMR structural studies.[2]

Conclusion

The selection of a DNA isotopic labeling pattern is a critical decision that impacts the quality and interpretability of experimental data. This guide provides a foundational understanding of the different labeling strategies, their applications, and the practical considerations for their implementation. By carefully considering the comparative data and protocols presented, researchers can make informed decisions to advance their scientific inquiries.

References

A Researcher's Guide to Benchmarking DMT-dT-¹³C Performance from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled oligonucleotides, the quality and performance of phosphoramidite (B1245037) building blocks are paramount. This guide provides a comprehensive framework for benchmarking the performance of 5'-O-Dimethoxytrityl-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, with a ¹³C stable isotope label (DMT-dT-¹³C), from various commercial suppliers. While direct head-to-head comparative studies are not always publicly available, this guide outlines the essential experimental protocols and data presentation methods to conduct a thorough in-house evaluation.

The primary performance indicators for a high-quality phosphoramidite are its purity, isotopic enrichment, coupling efficiency during solid-phase synthesis, and stability.[1][2] These factors collectively influence the yield and quality of the final oligonucleotide product.

Data Presentation

A systematic comparison requires meticulous data recording. All quantitative data should be summarized in clearly structured tables to facilitate a straightforward comparison of DMT-dT-¹³C from different suppliers.

Table 1: Supplier Information and Physical Characteristics

ParameterSupplier ASupplier BSupplier C
Product Number
Lot Number
Stated Purity
Stated Isotopic Enrichment
Appearance
Date of Receipt

Table 2: Purity and Isotopic Enrichment Analysis

ParameterMethodSupplier ASupplier BSupplier C
Purity (%)RP-HPLC
Purity (%)³¹P NMR
Isotopic Enrichment (%)Mass Spectrometry
Major Impurities

Table 3: Performance in Oligonucleotide Synthesis

ParameterMethodSupplier ASupplier BSupplier C
Average Coupling Efficiency (%)Trityl Cation Monitoring
Overall Yield of Test Oligo (OD)UV-Vis Spectroscopy
Purity of Test Oligo (%)RP-HPLC/AX-HPLC

Experimental Protocols

Detailed and consistent methodologies are crucial for an unbiased comparison. The following are key experiments for evaluating DMT-dT-¹³C phosphoramidites.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of phosphoramidites.[3]

  • Objective: To determine the purity of the DMT-dT-¹³C phosphoramidite from each supplier.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient appropriate for eluting the phosphoramidite.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Prepare solutions of each phosphoramidite in anhydrous acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a standard volume of the prepared sample.

    • Run the gradient elution.

    • The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[3]

    • Calculate purity based on the integrated peak areas.

Purity and Integrity Analysis by ³¹P Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR spectroscopy is a powerful tool for assessing the integrity of the phosphorus center in the phosphoramidite.[4]

  • Objective: To quantify the active P(III) species and detect degradation products like P(V) oxides or H-phosphonates.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve the phosphoramidite sample in an appropriate deuterated solvent (e.g., CD₃CN) in an NMR tube under an inert atmosphere.

  • Procedure:

    • Acquire a ³¹P NMR spectrum.

    • The active phosphoramidite should show a characteristic signal, often as a doublet of diastereomers.[4]

    • Degradation products will appear at different chemical shifts.[4]

    • Determine the purity by integrating the respective signal areas.

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry is essential for verifying the incorporation and enrichment of the ¹³C isotope.

  • Objective: To confirm the isotopic enrichment of the DMT-dT-¹³C.

  • Instrumentation: A high-resolution mass spectrometer, such as an ESI-MS.[5]

  • Sample Preparation: Prepare a dilute solution of the phosphoramidite.

  • Procedure:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • Compare the measured mass to the theoretical mass of the ¹³C-labeled compound.[5] The mass shift will indicate the presence of the ¹³C isotope.

    • Analyze the isotopic distribution to determine the enrichment level.

Coupling Efficiency in Oligonucleotide Synthesis

The most critical performance metric is how well the phosphoramidite performs in actual oligonucleotide synthesis.[6] Coupling efficiency is the percentage of available 5'-hydroxyl groups that successfully react in a single coupling step.[2]

  • Objective: To determine the stepwise coupling efficiency of DMT-dT-¹³C from each supplier.

  • Instrumentation: An automated DNA/RNA synthesizer.

  • Protocol:

    • Synthesize a Test Oligonucleotide: A homopolymer sequence, such as a T20 mer, is often used to evaluate the performance of a single phosphoramidite.[1]

    • Standardize Conditions: It is critical to keep all other synthesis parameters (e.g., synthesis scale, cycle times, other reagents) identical for each supplier's phosphoramidite.[1]

    • Trityl Cation Monitoring: The synthesizer's UV-Vis spectrophotometer measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[1][7] The intensity of the orange color is proportional to the number of coupled molecules in the previous cycle.

    • Calculation: The average coupling efficiency can be calculated from the trityl absorbance readings across the synthesis.[7] A high and consistent trityl yield indicates high coupling efficiency. Even a small drop in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[6][7]

Visualizing the Benchmarking Process

Diagrams can help clarify complex workflows and relationships between different aspects of the evaluation.

G cluster_procurement Procurement & Initial Characterization cluster_synthesis Oligonucleotide Synthesis & Performance Testing cluster_analysis Final Product Analysis & Comparison supplier_a Supplier A DMT-dT-13C initial_analysis Purity & Isotopic Enrichment Analysis (HPLC, NMR, MS) supplier_a->initial_analysis supplier_b Supplier B DMT-dT-13C supplier_b->initial_analysis supplier_c Supplier C DMT-dT-13C supplier_c->initial_analysis synthesis Synthesize Test Oligo (e.g., T20) initial_analysis->synthesis Select Qualified Batches data_compilation Data Compilation & Comparison initial_analysis->data_compilation Input Purity Data trityl_monitoring Trityl Cation Monitoring synthesis->trityl_monitoring oligo_analysis Crude Oligo Analysis (HPLC, MS) trityl_monitoring->oligo_analysis Proceed with Cleavage & Deprotection trityl_monitoring->data_compilation Input Coupling Efficiency Data oligo_analysis->data_compilation final_report Final Performance Report data_compilation->final_report

Caption: Experimental workflow for benchmarking DMT-dT-¹³C from different suppliers.

G purity Purity coupling_efficiency Coupling Efficiency purity->coupling_efficiency enrichment Isotopic Enrichment stability Stability stability->coupling_efficiency oligo_yield Oligonucleotide Yield coupling_efficiency->oligo_yield oligo_purity Oligonucleotide Purity coupling_efficiency->oligo_purity

Caption: Logical relationship of key performance parameters for DMT-dT-¹³C.

References

Unveiling Protein-DNA Interactions: A Comparative Guide to Binding Affinity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the binding affinity between proteins and DNA is paramount for understanding gene regulation, designing novel therapeutics, and elucidating complex biological pathways. The use of Carbon-13 (¹³C) labeled DNA in Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, residue-specific approach to this challenge. This guide provides an objective comparison of this technique with other widely used alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Probing the Protein-DNA Interface: A Head-to-Head Comparison

The choice of method for validating protein-DNA binding affinity hinges on several factors, including the desired level of detail, the affinity of the interaction, sample requirements, and available instrumentation. While ¹³C labeled DNA with NMR provides unparalleled structural and dynamic insights, other techniques offer advantages in throughput, ease of use, and sensitivity for a broader range of applications.

Method Typical Dissociation Constant (Kd) Range Key Advantages Key Disadvantages
NMR Spectroscopy (with ¹³C labeled DNA) 10⁻³ M to 10⁻⁹ M (mM to nM)[1][2]Provides residue-specific information on the binding interface and conformational changes.[3][4] Enables structural and dynamic analysis of the complex.Requires larger amounts of isotopically labeled sample.[5] Lower throughput and technically demanding. Limited by the size of the protein-DNA complex.[6]
Surface Plasmon Resonance (SPR) 10⁻³ M to 10⁻¹² M (mM to pM)[7]Real-time, label-free detection of binding kinetics (association and dissociation rates). High sensitivity and requires relatively small sample quantities.[8][9]Immobilization of one binding partner can lead to artifacts. Mass transport limitations can affect kinetic measurements.[10]
Isothermal Titration Calorimetry (ITC) 10⁻³ M to 10⁻⁹ M (mM to nM)[11][12]Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction (ΔH, ΔS).[11][12][13]Requires large amounts of concentrated sample.[11] Lower throughput and sensitive to buffer mismatches.
Electrophoretic Mobility Shift Assay (EMSA) 10⁻⁶ M to 10⁻¹² M (µM to pM)[14][15]Relatively simple and inexpensive to perform. Can be used to determine binding specificity and stoichiometry.[16][17]Provides a semi-quantitative estimation of binding affinity.[17] Non-equilibrium method that can be affected by complex dissociation during electrophoresis.
DNA Pull-down with Mass Spectrometry (e.g., PAQMAN) 10⁻⁹ M to 10⁻⁶ M (nM to µM)[18]Allows for the identification and quantification of multiple protein-DNA interactions from complex mixtures like nuclear extracts.[18]Indirect measurement of affinity. Requires specialized mass spectrometry equipment and expertise.

In-Depth Methodologies: From Sample Preparation to Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy with ¹³C Labeled DNA

NMR spectroscopy on samples containing ¹³C labeled DNA provides atomic-level resolution of protein-DNA interactions. By monitoring changes in the chemical shifts of ¹³C nuclei in the DNA upon protein binding, researchers can precisely map the binding interface.

Experimental Protocol:

  • Preparation of ¹³C Labeled DNA:

    • Synthesize DNA oligonucleotides using phosphoramidite (B1245037) chemistry with ¹³C-labeled phosphoramidites.[19] This allows for site-specific or uniform labeling of the DNA.

    • Alternatively, enzymatic methods can be employed for uniform labeling.[19]

    • Purify the labeled DNA using high-performance liquid chromatography (HPLC).

  • Sample Preparation:

    • Prepare a solution of the ¹³C labeled DNA in a suitable NMR buffer (e.g., phosphate (B84403) buffer with physiological salt concentration).

    • Express and purify the target protein. For a more detailed analysis, the protein can also be isotopically labeled (e.g., with ¹⁵N).[3]

    • Prepare a series of NMR samples with a constant concentration of the labeled DNA and increasing concentrations of the protein.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra for each sample.[19] These spectra show correlations between protons and their directly attached carbon atoms.

    • Observe the chemical shift perturbations (CSPs) of the DNA signals upon protein titration.

  • Data Analysis:

    • Assign the resonances in the ¹³C spectrum of the free DNA.

    • Track the changes in chemical shifts for each assigned resonance as a function of protein concentration.

    • Fit the chemical shift perturbation data to a binding isotherm to determine the dissociation constant (Kd).[1][2]

Experimental Workflow for NMR-based Binding Affinity Validation:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_dna Synthesize & Purify ¹³C Labeled DNA titration Titrate ¹³C DNA with Protein prep_dna->titration prep_prot Express & Purify Target Protein prep_prot->titration acquire Acquire 2D ¹H-¹³C HSQC Spectra titration->acquire assign Assign DNA Resonances acquire->assign csp Measure Chemical Shift Perturbations assign->csp kd Calculate Kd from Binding Isotherms csp->kd

NMR workflow for protein-DNA binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (in this case, the protein) to a ligand (the DNA) immobilized on a sensor surface in real-time.

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., streptavidin-coated for biotinylated DNA).

    • Immobilize the biotinylated DNA oligonucleotide onto the sensor chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the purified protein in a suitable running buffer (e.g., HBS-EP).[20]

    • Inject the protein solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the amount of protein bound to the DNA, in real-time. This generates a sensorgram.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).[7]

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[21]

Experimental Workflow for SPR Analysis:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis prep_chip Immobilize DNA on Sensor Chip injection Inject Protein over Sensor Surface prep_chip->injection prep_prot Prepare Protein Dilutions prep_prot->injection detection Real-time Detection of Binding injection->detection kinetics Determine ka and kd from Sensorgrams detection->kinetics kd Calculate Kd (kd/ka) kinetics->kd

SPR workflow for binding kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a protein to DNA in solution, providing a complete thermodynamic characterization of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified protein and the DNA in the same dialysis buffer to minimize heat of dilution effects.

    • Place the DNA solution in the sample cell of the calorimeter and the protein solution in the injection syringe.

  • Titration:

    • Perform a series of injections of the protein solution into the DNA solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm, which plots the heat change per injection against the molar ratio of protein to DNA.

    • Fit the binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and the enthalpy of binding (ΔH).

    • Calculate the dissociation constant (Kd = 1/Ka) and the entropy of binding (ΔS).

Logical Relationship for ITC Data Interpretation:

ITC_Logic measurement Measure Heat Change (ΔQ) isotherm Generate Binding Isotherm (ΔQ vs. Molar Ratio) measurement->isotherm fitting Fit to Binding Model isotherm->fitting thermo Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fitting->thermo

ITC data interpretation flow.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used technique to detect protein-DNA interactions based on the altered migration of a protein-DNA complex through a non-denaturing polyacrylamide gel compared to the free DNA.

Experimental Protocol:

  • Probe Preparation:

    • Label a DNA oligonucleotide probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[16]

    • Anneal the labeled single-stranded DNA with its complementary strand to form a double-stranded probe.

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of the purified protein in a binding buffer.

  • Electrophoresis:

    • Separate the binding reactions on a non-denaturing polyacrylamide gel.

    • Visualize the free and protein-bound DNA probe by autoradiography or fluorescence imaging.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the free and bound probe.

    • Plot the fraction of bound DNA against the protein concentration and fit the data to a binding curve to estimate the Kd.[14]

Experimental Workflow for EMSA:

EMSA_Workflow cluster_prep Preparation cluster_separation Separation & Detection cluster_analysis Analysis label_probe Label DNA Probe binding_rxn Incubate Probe with Protein label_probe->binding_rxn electrophoresis Native PAGE binding_rxn->electrophoresis visualization Visualize Bands electrophoresis->visualization quantify Quantify Band Intensities visualization->quantify kd Estimate Kd quantify->kd

EMSA workflow for affinity estimation.

Conclusion

The validation of protein-DNA binding affinity is a critical step in molecular biology and drug discovery. While NMR spectroscopy with ¹³C labeled DNA provides unmatched detail at the atomic level, a comprehensive understanding of the interaction often benefits from a multi-pronged approach. By carefully considering the strengths and limitations of each technique presented in this guide, researchers can select the most appropriate methods to accurately and efficiently characterize their protein-DNA systems of interest. The provided protocols and workflows serve as a starting point for the design and execution of these essential experiments.

References

Safety Operating Guide

Safe Disposal of DMT-dT Phosphoramidite-¹³C: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of DMT-dT Phosphoramidite-¹³C, a key reagent in the synthesis of isotopically labeled DNA. Adherence to these protocols is crucial for mitigating risks to laboratory personnel and the environment.

Immediate Safety and Handling Precautions

DMT-dT Phosphoramidite-¹³C is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2] The use of appropriate personal protective equipment (PPE) is mandatory.

In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, and collected in a sealed container for disposal.[1] The affected area should then be decontaminated with alcohol.[1][2] It is critical to prevent the chemical from entering drains or waterways.[1][2]

The ¹³C label in DMT-dT Phosphoramidite-¹³C is a stable isotope and is not radioactive. Therefore, no special precautions for radioactivity are necessary for its disposal.[3] The disposal procedures are the same as for the unlabeled compound.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment when handling DMT-dT Phosphoramidite-¹³C is provided below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[4]
Laboratory CoatA standard laboratory coat must be worn.[4]
Respiratory Protection NIOSH-approved RespiratorRecommended if ventilation is inadequate or if dust is generated.[4]

Detailed Disposal Protocol

The primary method for the safe disposal of DMT-dT Phosphoramidite-¹³C waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite (B1245037) group is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.[1]

Experimental Protocol for Deactivation of DMT-dT Phosphoramidite-¹³C Waste

This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • DMT-dT Phosphoramidite-¹³C waste

  • Anhydrous Acetonitrile (B52724) (ACN)

  • 5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Stir plate and stir bar

  • Appropriately labeled hazardous waste container

Procedure:

  • Dissolution: For solid waste, dissolve the DMT-dT Phosphoramidite-¹³C in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution.[1] The weak basic condition helps to neutralize any acidic byproducts that may form.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of DMT-dT Phosphoramidite-¹³C.

DMT-dT Phosphoramidite-13C Disposal Workflow start Start: DMT-dT Phosphoramidite-13C Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste or Expired Reagent assess_waste->solid_waste Solid empty_container Empty Container with Residue assess_waste->empty_container Residue spill Accidental Spill assess_waste->spill Spill dissolve Dissolve/Rinse with Anhydrous Acetonitrile solid_waste->dissolve empty_container->dissolve hydrolyze Slowly add to 10x volume of 5% aq. Sodium Bicarbonate with stirring dissolve->hydrolyze react Stir for 24 hours at Room Temperature hydrolyze->react collect Transfer to Labeled Aqueous Hazardous Waste Container react->collect dispose Arrange for Pickup by EHS or Licensed Contractor collect->dispose absorb Absorb with Inert Material (e.g., Sand) spill->absorb collect_spill Collect in Sealed Container for Disposal absorb->collect_spill decontaminate Decontaminate Surface with Alcohol collect_spill->decontaminate decontaminate->dispose

References

Personal protective equipment for handling DMT-dT Phosphoramidite-13C

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

DMT-dT Phosphoramidite (B1245037) is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation and an allergic skin reaction.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[4] A face shield is required when there is a risk of splashing.[5]Protects against eye irritation and serious eye damage from dust or splashes.[1][3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile underneath neoprene).[1][5] Gloves must be inspected before use and disposed of properly after.[6]Prevents skin contact, which can cause irritation and allergic reactions.[1][4]
Respiratory Protection A NIOSH-approved respirator is required if exposure limits are exceeded or if irritation is experienced.[4][7] This may include a full-face respirator.[4]Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][3]
Body Protection A fire/flame-resistant and impervious lab coat should be worn.[4] For routine use, a Nomex lab coat is recommended.[5] Closed-toe shoes are mandatory.[5]Protects against skin contact and contamination of personal clothing.[4][6]

Operational Plan: Safe Handling and Storage

1. Engineering Controls:

  • Handle DMT-dT Phosphoramidite-¹³C in a well-ventilated area, preferably within a fume hood or a glove box.[1][4][5]

  • Phosphoramidites are sensitive to moisture and air; therefore, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

  • Ensure emergency exits and a risk-elimination area are established.[4] An emergency shower and eyewash station should be readily accessible.

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1][4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][4]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

  • It is advisable to handle the smallest practical quantities.[5]

3. Storage:

  • Keep the container tightly sealed.[1][7]

  • Store in a dry, cool, and well-ventilated area at -20°C.[1][7]

  • Protect from heat and store away from oxidizing agents.[1][7]

Disposal Plan

A comprehensive waste management plan should be in place before beginning any work.[9]

1. Waste Segregation and Collection:

  • Solid chemical waste, such as reaction byproducts or contaminated materials (e.g., gloves, wipes), should be placed in a designated, appropriately labeled hazardous waste container.[9]

  • Unused or unwanted reagents should be kept in their original, clearly labeled containers for disposal.[9]

2. Chemical Degradation (Hydrolysis and Neutralization): While specific guidelines for DMT-dT Phosphoramidite-¹³C are not provided, a general procedure for phosphoramidate (B1195095) disposal involves a two-stage chemical degradation process that can be adapted.[10]

  • Hydrolysis: The phosphoramidite bond can be broken down through acid-catalyzed hydrolysis. This process should be carried out in a designated chemical fume hood.

  • Neutralization: The resulting acidic solution should be neutralized to a pH between 6.0 and 8.0 before final disposal.[10]

3. Final Disposal:

  • The neutralized chemical waste should be transferred to a labeled hazardous waste container.[10]

  • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10]

  • High-temperature incineration is a recommended alternative if chemical degradation is not feasible.[10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.[1]

Emergency SituationImmediate Action
Skin Contact Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water and seek medical attention.[4][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[6] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air.[4][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Ingestion Do not induce vomiting.[4] Rinse the mouth with water if the person is conscious.[6] Seek immediate medical attention.[4][6]
Spill or Leak Evacuate personnel to a safe area.[4] Wear appropriate PPE, including a respirator, chemical safety goggles, and gloves.[6] Avoid dust formation.[1][4] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Prevent the material from entering drains.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling of DMT-dT Phosphoramidite-¹³C, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_reagents Gather Reagents and Equipment prep_area->prep_reagents handle_weigh Weigh Phosphoramidite (Inert Atmosphere) prep_reagents->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve handle_synthesis Perform Oligonucleotide Synthesis handle_dissolve->handle_synthesis cleanup_decontaminate Decontaminate Glassware and Surfaces handle_synthesis->cleanup_decontaminate emergency_spill Spill Response handle_synthesis->emergency_spill emergency_exposure Exposure Response handle_synthesis->emergency_exposure cleanup_segregate Segregate Waste (Solid, Liquid, Sharps) cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste (Follow Institutional Protocol) cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling of DMT-dT Phosphoramidite-¹³C.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.